molecular formula C6H5F2NO B572816 6-(Difluoromethyl)pyridin-3-ol CAS No. 1256791-37-3

6-(Difluoromethyl)pyridin-3-ol

Cat. No.: B572816
CAS No.: 1256791-37-3
M. Wt: 145.109
InChI Key: RREKSJPPDMXUMN-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)pyridin-3-ol is a fluorinated pyridine derivative of significant interest in scientific research and development, particularly in the field of medicinal chemistry. The molecular formula for this compound is C 6 H 5 F 2 NO . The difluoromethyl (CHF 2 ) group is a key functional moiety that can enhance the metabolic stability, bioavailability, and binding affinity of lead compounds . This makes this compound a valuable building block for developing novel molecular probes and pharmaceutical agents. Its structure, featuring both a difluoromethyl group and a hydroxyl group on the pyridine ring, makes it a versatile intermediate for constructing more complex molecules. Researchers utilize this compound in various applications, including the synthesis of potential positron emission tomography (PET) ligands. The incorporation of fluorine atoms is a common strategy in PET tracer development, and the difluoromethyl group can serve as a precursor or structural element in such imaging agents . This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(difluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-6(8)5-2-1-4(10)3-9-5/h1-3,6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREKSJPPDMXUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719127
Record name 6-(Difluoromethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256791-37-3
Record name 6-(Difluoromethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 6-(Difluoromethyl)pyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of predicted and publicly available data for 6-(Difluoromethyl)pyridin-3-ol. Specific experimental data for this compound is limited. The experimental protocols described are general methods and may require optimization for this specific substance.

Introduction

This compound is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. The introduction of a difluoromethyl group can significantly modulate the physicochemical properties of a molecule, influencing its metabolic stability, lipophilicity, and binding interactions with biological targets. This guide provides an overview of the known and predicted physicochemical properties of this compound, along with general experimental protocols for their determination.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly accessible databases. The following table summarizes available predicted values.

PropertyValueSourceNotes
Molecular Formula C₆H₅F₂NOPubChem-
Molecular Weight 145.11 g/mol PubChem-
XlogP 1.2PubChemPredicted
Melting Point Data not available--
Boiling Point Data not available--
pKa Data not available-The pyridinol moiety suggests both acidic and basic character.
Aqueous Solubility Data not available--

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are general, standard procedures for determining key physicochemical properties of organic compounds.

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.[1][2]

  • The capillary tube is placed in the heating block of the melting point apparatus.[1]

  • The sample is heated at a steady, slow rate (approximately 1-2 °C per minute).

  • The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range.[1] A narrow melting range typically indicates a pure compound.

Determination of Boiling Point

For liquid compounds, the boiling point is a characteristic physical property.

Apparatus:

  • Thiele tube or other suitable heating bath

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heat source (e.g., Bunsen burner)

Procedure:

  • A small amount of the liquid is placed in the test tube.

  • A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.[3][4][5]

  • The test tube is attached to a thermometer and heated in a Thiele tube.[4]

  • As the liquid is heated, a stream of bubbles will emerge from the capillary tube.[3][4]

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values. For a pyridinol, both acidic and basic pKa values may be determined.

Method: Potentiometric Titration

  • A solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) of known concentration is prepared.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[6][7]

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[6]

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.[7]

Method: UV-Vis Spectroscopy

  • The UV-Vis spectrum of the compound is recorded in a series of buffers with different known pH values.

  • The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is monitored.

  • A plot of absorbance versus pH will yield a sigmoidal curve.

  • The pKa is the pH at the inflection point of this curve.[8]

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the traditional and most reliable method.[9]

Procedure (Shake-Flask Method):

  • A solution of the compound is prepared in one of the two immiscible solvents (n-octanol and water), which have been pre-saturated with each other.[10]

  • The solution is added to a flask containing the other solvent.

  • The flask is shaken for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.[11]

  • The two phases are separated.

  • The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[11]

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[12]

  • LogP is the logarithm of this ratio.[12]

Determination of Aqueous Solubility

Procedure (Shake-Flask Method):

  • An excess amount of the solid compound is added to a known volume of water in a flask.

  • The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is filtered to remove the undissolved solid.

  • The concentration of the compound in the clear filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the aqueous solubility.[13]

Safety and Handling

Visualization

Experimental Workflow for logP Determination

The following diagram illustrates the general workflow for determining the octanol-water partition coefficient (logP) using the shake-flask method.

LogP_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation start Start prep_solvents Pre-saturate n-octanol and water start->prep_solvents prep_solution Prepare solution of compound in one phase prep_solvents->prep_solution mix Combine phases in a separatory funnel prep_solution->mix shake Shake to equilibrate mix->shake separate Separate the two phases shake->separate analyze_oct Analyze concentration in n-octanol phase (Co) separate->analyze_oct analyze_wat Analyze concentration in water phase (Cw) separate->analyze_wat calc_p Calculate P = Co / Cw analyze_oct->calc_p analyze_wat->calc_p calc_logp Calculate logP = log(P) calc_p->calc_logp end_node End calc_logp->end_node

Caption: Workflow for logP determination by the shake-flask method.

References

An In-depth Technical Guide to 6-(Difluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1256791-37-3

This technical guide provides a comprehensive overview of 6-(difluoromethyl)pyridin-3-ol, a fluorinated pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of public data for this specific compound, this guide also includes representative experimental protocols and contextual biological information based on structurally related molecules.

I. Chemical Identity and Suppliers

This compound is a heterocyclic compound featuring a pyridine ring substituted with a difluoromethyl group at the 6-position and a hydroxyl group at the 3-position.

Table 1: Commercial Suppliers of this compound

SupplierWebsiteNotes
AOBChem--INVALID-LINK--Offers the compound in various quantities.[1]
Ambeed--INVALID-LINK--Lists the compound as a building block.
BLD Pharmatech--INVALID-LINK--Provides the compound for research purposes.[2]
ChemUniverse--INVALID-LINK--Available for quotation.
MySkinRecipes--INVALID-LINK--Lists the compound with 95% purity.[3]
ChemicalBook--INVALID-LINK--Lists various suppliers.[4]

II. Physicochemical Properties

Table 2: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₆H₅F₂NOPubChem[5]
Molecular Weight 145.11 g/mol PubChem[5]
Monoisotopic Mass 145.03392 DaPubChemLite[6]
XlogP (predicted) 1.2PubChemLite[6]
Predicted Collision Cross Section ([M+H]⁺) 123.1 ŲPubChemLite[6]
Predicted Collision Cross Section ([M-H]⁻) 121.9 ŲPubChemLite[6]

Note: The data in this table, unless otherwise specified, are based on computational predictions and have not been experimentally verified.

III. Representative Experimental Protocol: Synthesis of N-Difluoromethyl-2-pyridones

A specific experimental protocol for the synthesis of this compound is not publicly available. However, the following is a representative procedure for the synthesis of N-difluoromethyl-2-pyridones from pyridines, which illustrates a general method for introducing a difluoromethyl group to a pyridine ring system. This method may be adaptable for the synthesis of the target compound with appropriate modifications.[7][8][9]

General Procedure for the N-difluoromethylation of Pyridines: [7][10]

This synthesis involves a two-step process: N-alkylation with ethyl bromodifluoroacetate followed by in situ hydrolysis and decarboxylation.[7]

  • N-Alkylation: To a solution of the starting pyridine derivative in a suitable aprotic solvent (e.g., acetonitrile), ethyl bromodifluoroacetate is added. The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for several hours to facilitate the formation of the N-alkoxycarbonyl-difluoromethylpyridinium intermediate.

  • Hydrolysis and Decarboxylation: Upon completion of the N-alkylation step, water is added to the reaction mixture to induce hydrolysis of the ester and subsequent decarboxylation, yielding the N-difluoromethylated pyridine product. The product is then extracted with an organic solvent, dried, and purified by column chromatography.

Disclaimer: This is a general procedure for a related class of compounds and may require significant optimization for the synthesis of this compound. Researchers should exercise caution and perform small-scale trials.

IV. Potential Biological Significance and Applications

While no specific biological activity has been reported for this compound, the difluoromethyl group is a recognized bioisostere of hydroxyl, thiol, and amine moieties, capable of participating in hydrogen bonding.[11] The introduction of a difluoromethyl group into bioactive molecules can enhance properties such as lipophilicity, metabolic stability, and target binding affinity.[12][13]

Difluoromethylated pyridine derivatives are of significant interest in medicinal and agricultural chemistry.[14] For instance, various difluoromethylated compounds have shown promise as anti-inflammatory agents and enzyme inhibitors.[11] The structural motifs present in this compound suggest its potential as a scaffold for the development of novel therapeutic agents.

V. Visualizations

The following diagrams illustrate a conceptual synthetic workflow and a potential application in a drug discovery context.

Synthesis_Workflow Conceptual Synthesis Workflow for a Difluoromethylated Pyridinol cluster_start Starting Materials cluster_product Intermediate/Product Pyridine Precursor Pyridine Precursor Reaction Reaction Pyridine Precursor->Reaction Difluoromethylating Agent Difluoromethylating Agent Difluoromethylating Agent->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Final Product This compound Purification->Final Product

Caption: A generalized workflow for the synthesis of a difluoromethylated pyridinol.

SAR_Workflow Hypothetical Structure-Activity Relationship (SAR) Exploration Lead Compound 6-(Difluoromethyl) pyridin-3-ol Analog Synthesis Analog Synthesis Lead Compound->Analog Synthesis Biological Screening Biological Screening Analog Synthesis->Biological Screening Data Analysis SAR Analysis Biological Screening->Data Analysis Data Analysis->Analog Synthesis Further Modification Optimized Lead Optimized Lead Data Analysis->Optimized Lead Improved Activity

Caption: A conceptual workflow for SAR studies using this compound as a starting point.

References

A Technical Guide to the Spectral Characterization of 6-(Difluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrometry Data

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of 6-(Difluoromethyl)pyridin-3-ol, providing essential information for its identification in mass spectrometric analyses.[1]

AdductPredicted m/z
[M+H]⁺146.04120
[M+Na]⁺168.02314
[M-H]⁻144.02664
[M+NH₄]⁺163.06774
[M+K]⁺183.99708
[M+H-H₂O]⁺128.03118
[M+HCOO]⁻190.03212
[M+CH₃COO]⁻204.04777
[M]⁺145.03337
[M]⁻145.03447

Experimental Protocols

The following sections detail standardized experimental methodologies for acquiring NMR, IR, and MS spectra for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Standard acquisition parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are necessary.

  • Data Processing: Process the data similarly to ¹H NMR spectra. The chemical shifts are referenced to the deuterated solvent peaks.

¹⁹F NMR Spectroscopy Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can often be used for ¹⁹F NMR.

  • Instrumentation: An NMR spectrometer equipped with a fluorine-capable probe is required.

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum. As ¹⁹F is a high-abundance, high-sensitivity nucleus, fewer scans are typically needed compared to ¹³C NMR.

  • Data Processing: Process the data as with other NMR experiments. An external reference standard such as CFCl₃ is often used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C-H, C=C, C-N, C-F bonds).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

High-Resolution Mass Spectrometry (HRMS) Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated exact mass of the proposed chemical formula to confirm the elemental composition.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent analytical characterization of a novel chemical entity like this compound.

G Workflow for Synthesis and Characterization of this compound Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Preliminary_Analysis Preliminary Analysis (TLC, Melting Point) Purification->Preliminary_Analysis Structural_Elucidation Spectroscopic Characterization Preliminary_Analysis->Structural_Elucidation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural_Elucidation->NMR IR IR Spectroscopy Structural_Elucidation->IR MS Mass Spectrometry (HRMS) Structural_Elucidation->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Final Report and Data Archiving Data_Analysis->Final_Report

Caption: A flowchart illustrating the general process from chemical synthesis to final characterization.

References

Potential Therapeutic Targets of 6-(Difluoromethyl)pyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of potential therapeutic targets and research strategies for 6-(difluoromethyl)pyridin-3-ol. It is important to note that, as of the date of this publication, there is a lack of publicly available scientific literature specifically detailing the biological activities and molecular targets of this particular compound. The information presented herein is therefore based on an analysis of structurally related fluorinated pyridine derivatives and general principles of drug discovery. The proposed targets and experimental plans are hypothetical and intended to guide future research endeavors.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The introduction of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[2][3] The difluoromethyl group (CHF2), in particular, is a valuable substituent that can act as a bioisostere for hydroxyl or thiol groups and can participate in hydrogen bonding.

This compound combines the recognized pharmacophore of a pyridine ring with a difluoromethyl group and a hydroxyl group, suggesting a high potential for biological activity. This guide explores potential therapeutic targets for this compound based on the known activities of analogous structures and outlines a systematic approach for target identification and validation.

Potential Therapeutic Target Classes

Based on the extensive literature on bioactive pyridine derivatives, this compound could potentially interact with a variety of biological targets. The following classes of proteins are proposed as primary areas of investigation.

Kinases

Protein kinases are a large family of enzymes that play crucial roles in cell signaling and are frequently implicated in diseases such as cancer and inflammation. Numerous pyridine-containing compounds have been developed as kinase inhibitors.[4][5]

  • Potential Relevance: The pyridine core of this compound could serve as a scaffold for binding to the ATP-binding pocket of various kinases. The difluoromethyl and hydroxyl groups could form key hydrogen bond interactions with hinge region residues, a common feature of kinase inhibitors.

  • Examples of Kinase Targets for Pyridine Derivatives:

    • Bruton's tyrosine kinase (BTK)[6]

    • Tropomyosin receptor kinase (TRK)[6]

    • PIM-1 Kinase[7]

    • Epidermal Growth Factor Receptor (EGFR)[8]

Enzymes Involved in Metabolism

Fluorinated compounds are known to act as inhibitors of various enzymes. The structural similarity of the pyridin-3-ol moiety to natural cofactors or substrates could lead to interactions with metabolic enzymes.

  • Potential Relevance: Pyridine nucleotides such as NAD(P)+ are essential coenzymes in numerous metabolic pathways.[9] Compounds that interfere with the synthesis or function of these nucleotides can have profound biological effects.

  • Examples of Metabolic Enzyme Targets:

    • Thymidylate Synthase (TS): A key enzyme in DNA synthesis, inhibited by the fluorinated pyrimidine 5-fluorouracil.[10][11] While structurally distinct, the general principle of fluorinated heterocycles targeting nucleotide synthesis pathways is well-established.

    • Cystathionine β-synthase (CBS): An enzyme involved in hydrogen sulfide signaling, which has been shown to be modulated by pyridine derivatives.[12]

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that are targeted by a significant portion of approved drugs. Pyridine-containing ligands for various GPCRs have been developed.

  • Potential Relevance: The overall structure and electronic properties of this compound may allow it to fit into the binding pockets of specific GPCRs, acting as either an agonist or antagonist.

Other Potential Targets
  • Tubulin: Inhibition of tubulin polymerization is a validated anticancer strategy, and some pyridine derivatives have been shown to possess this activity.[4][13][14]

  • Topoisomerases: These enzymes are crucial for DNA replication and repair, and their inhibition is another established approach in cancer therapy. Pyridine derivatives have been reported as topoisomerase inhibitors.[4][5]

  • Carbonic Anhydrases: These enzymes are involved in pH regulation and are targets for various classes of drugs. Some pyridine-containing compounds have shown inhibitory activity against carbonic anhydrases.[4][5]

Proposed Experimental Protocols for Target Identification and Validation

A multi-pronged approach is recommended to identify and validate the therapeutic targets of this compound.

Initial Phenotypic Screening

The first step is to assess the compound's biological activity in a panel of cell-based assays to identify a relevant disease area.

  • Cytotoxicity Assays:

    • Methodology: A panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, DU-145 for prostate cancer) can be treated with a range of concentrations of this compound. Cell viability can be assessed using an MTT assay after a 72-hour incubation period.[14]

    • Data Presentation: The results should be presented as IC50 values (the concentration of compound that inhibits cell growth by 50%).

    Cell LineCancer TypeIC50 (µM) of this compound
    MCF-7BreastHypothetical Value
    A549LungHypothetical Value
    DU-145ProstateHypothetical Value
    Table 1: Hypothetical cytotoxicity data for this compound in various cancer cell lines.
Target Identification

Once a biological effect is observed, the next step is to identify the molecular target(s).

  • Affinity-Based Methods:

    • Methodology: This involves immobilizing a derivative of this compound onto a solid support (e.g., beads) and using it to "pull down" interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry.

  • Computational Approaches:

    • Methodology: Molecular docking studies can be performed to predict the binding of this compound to the crystal structures of known drug targets, particularly those identified as potential targets from the literature on related compounds (e.g., various kinase domains).[8]

Target Validation

Once potential targets are identified, their interaction with the compound must be validated.

  • In Vitro Binding Assays:

    • Methodology: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity (KD) of the compound to the purified target protein.

  • Enzyme Inhibition Assays:

    • Methodology: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the compound to determine the IC50 value. For example, a kinase inhibition assay would measure the phosphorylation of a substrate peptide.[6]

    • Data Presentation:

    Target KinaseIC50 (µM) of this compound
    BTKHypothetical Value
    TRKAHypothetical Value
    PIM-1Hypothetical Value
    Table 2: Hypothetical kinase inhibition data for this compound.

Signaling Pathways and Mechanistic Visualization

Understanding the signaling pathways modulated by this compound is crucial for elucidating its mechanism of action.

Potential Signaling Pathways

Based on the potential target classes, the following signaling pathways may be affected by this compound:

  • MAPK/ERK Pathway: Often downstream of receptor tyrosine kinases, this pathway is critical for cell proliferation and survival.

  • PI3K/Akt/mTOR Pathway: Another key pathway regulating cell growth, proliferation, and survival.

  • Apoptosis Pathways: If the compound is cytotoxic, it may induce programmed cell death through intrinsic or extrinsic apoptotic pathways.

Visualizations

The following diagrams, generated using the DOT language, illustrate hypothetical workflows and signaling pathways relevant to the investigation of this compound.

experimental_workflow cluster_discovery Target Discovery cluster_validation Target Validation Phenotypic_Screening Phenotypic Screening (e.g., Cytotoxicity Assays) Target_Identification Target Identification (Affinity Chromatography, Docking) Phenotypic_Screening->Target_Identification Binding_Assays In Vitro Binding Assays (SPR, ITC) Target_Identification->Binding_Assays Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) Binding_Assays->Enzyme_Inhibition kinase_inhibition_pathway Compound This compound Kinase Target Kinase (e.g., BTK, TRK) Compound->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Activation

References

In Silico Modeling of 6-(Difluoromethyl)pyridin-3-ol Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-(Difluoromethyl)pyridin-3-ol is a small molecule with potential therapeutic relevance, yet its specific biological targets and interaction profiles are not extensively documented in public literature. Based on the activity of structurally analogous compounds, which have shown inhibitory effects on key cellular signaling proteins, this guide outlines a comprehensive in silico and experimental workflow to characterize the interactions of this compound. We hypothesize that this compound may target protein kinases, particularly within the PI3K/mTOR pathway, and/or zinc-dependent histone deacetylases (HDACs). This document provides a detailed framework for computational modeling, from target selection and molecular docking to predictive pharmacokinetics, and delineates the subsequent experimental protocols required for validation. The integration of these methodologies is designed to elucidate the compound's mechanism of action and to guide its potential development as a therapeutic agent.

Introduction to this compound

This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group and a difluoromethyl group. While direct biological data for this specific molecule is sparse, the chemical scaffold is of significant interest in medicinal chemistry. For instance, derivatives such as PQR309 and PQR530 have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.[1] Furthermore, molecules containing a difluoromethyl moiety have been successfully developed as selective inhibitors of histone deacetylase 6 (HDAC6).[2][3] Another related compound has been patented as an inhibitor of the Receptor-type tyrosine-protein kinase FLT3.[4]

Given this precedent, this guide proposes a systematic approach to investigate the potential interaction of this compound with these protein classes. The following sections will detail a robust workflow for in silico modeling and subsequent experimental validation.

In Silico Modeling Workflow

A structured computational approach is essential to predict the binding behavior and physicochemical properties of a small molecule before committing to extensive laboratory work. The proposed workflow integrates several computational techniques to build a comprehensive profile of this compound.

cluster_in_silico In Silico Modeling Workflow Target_Selection Target Selection (Kinases, HDACs) Docking Molecular Docking (Binding Pose Prediction) Target_Selection->Docking Ligand_Prep Ligand Preparation (3D Structure Generation) Ligand_Prep->Docking ADMET ADME/Tox Prediction (Pharmacokinetics) Ligand_Prep->ADMET MD_Sim Molecular Dynamics (Stability Assessment) Docking->MD_Sim Analysis Data Analysis & Hypothesis Generation MD_Sim->Analysis ADMET->Analysis

Caption: A typical workflow for in silico drug discovery.
Target Selection and Preparation

Based on the analysis of similar compounds, the primary candidate target classes are protein kinases and histone deacetylases. Specific isoforms for initial screening should include:

  • Kinases: PI3Kα, PI3Kγ, mTOR, FLT3

  • HDACs: HDAC1, HDAC2, HDAC6

Three-dimensional crystal structures of these targets can be obtained from the Protein Data Bank (PDB). Standard preparation involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning correct protonation states to amino acid residues. The binding pocket is then defined based on the location of the original co-crystallized ligand or through pocket detection algorithms.

Ligand Preparation

A 3D structure of this compound must be generated. This is typically achieved using molecular builder software, followed by geometry optimization and energy minimization using a suitable force field (e.g., MMFF94). Correct protonation states at physiological pH and partial charges must be assigned.

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand within the protein's binding site and estimates the binding affinity. For kinases, docking focuses on interactions within the ATP-binding pocket. For HDACs, a key interaction is the coordination with the zinc ion in the catalytic site, which requires specialized docking protocols that can handle metalloprotein interactions. The docking results are scored to rank potential poses.

ADME/Tox Prediction

In parallel, the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity (ADME/Tox) of the compound are predicted using web-based tools like SwissADME and ProTox-II.[5] This step is crucial for assessing the drug-likeness of the molecule early in the discovery process.

Data Presentation: Predicted In Silico Properties

The results from the computational analysis should be compiled into clear, comparative tables. The following tables present hypothetical data for this compound.

Table 1: Hypothetical Molecular Docking Results

Target ProteinDocking Score (kcal/mol)Predicted Binding Affinity (Kd, µM)Key Interacting Residues
PI3Kα -8.21.5Val851, Asp933
mTOR -7.92.8Met2345, Asp2357
FLT3 -7.55.1Cys694, Leu818
HDAC1 -6.812.5His142, Tyr306 (Zinc coordination)
HDAC6 -8.50.9His610, Phe680 (Zinc coordination)

Table 2: Hypothetical Predicted ADME/Tox Properties

PropertyPredicted ValueAssessment
Molecular Weight 161.11 g/mol Good
LogP 1.35Good
H-Bond Donors 1Good
H-Bond Acceptors 3Good
GI Absorption HighFavorable
BBB Permeant YesFavorable
CYP2D6 Inhibitor NoFavorable
Predicted Toxicity Class IV (Low)Favorable

Visualization of a Potential Signaling Pathway

Assuming this compound inhibits the PI3K/mTOR pathway, its effect can be visualized. The diagram below illustrates the canonical PI3K/Akt/mTOR signaling cascade and the point of inhibition.[6][7][8][9]

Caption: The PI3K/Akt/mTOR signaling pathway with potential inhibition points.

Experimental Validation Workflow and Protocols

The predictions from in silico models must be validated through rigorous experimental testing. The workflow below outlines a logical progression from initial binding assays to cellular activity confirmation.

cluster_experimental Experimental Validation Workflow Binding_Assays Biophysical Binding Assays (SPR, ITC, FP) Enzyme_Assays Enzymatic Activity Assays (IC50 Determination) Binding_Assays->Enzyme_Assays Confirm Direct Interaction Cell_Assays Cell-Based Assays (Target Engagement, Phenotype) Enzyme_Assays->Cell_Assays Confirm Cellular Potency Final_Validation Final Validation & Lead Optimization Cell_Assays->Final_Validation Validate In-Cell Mechanism

Caption: A streamlined workflow for experimental validation.
Detailed Experimental Protocols

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of the compound for a target kinase.

  • Immobilization: Covalently immobilize the purified target kinase onto a CM5 sensor chip surface via amine coupling. Aim for a low immobilization density to avoid mass transport limitations.

  • Analyte Preparation: Prepare a series of dilutions of this compound in a running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should span a range from 0.1 to 100 times the expected KD.

  • Binding Measurement: Inject the compound solutions over the sensor surface at a constant flow rate. Monitor the change in response units (RU) in real-time to measure association.

  • Dissociation: After the association phase, flow running buffer over the surface to measure the dissociation of the compound.

  • Regeneration: Inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound compound.

  • Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to calculate ka, kd, and KD.

Objective: To measure the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the compound binding to a target HDAC.

  • Sample Preparation: Dialyze the purified HDAC and dissolve the compound in the exact same buffer to minimize heats of dilution. Degas all solutions.

  • Loading: Load the HDAC solution (e.g., 10 µM) into the sample cell and the compound solution (e.g., 100 µM) into the titration syringe.

  • Titration: Perform a series of small, timed injections (e.g., 2 µL) of the compound into the protein solution while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the minute heat changes that occur upon binding after each injection.

  • Control Titration: Perform a control experiment by titrating the compound into the buffer alone to measure the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the binding data. Fit the resulting integrated heat pulses to a suitable binding model to determine KD, n, and ΔH.

Objective: To determine the binding affinity of the compound by measuring its ability to displace a known fluorescent ligand.

  • Reagent Preparation: Prepare a solution containing the target protein at a concentration around its KD for the fluorescent probe, and the fluorescent probe at a low nanomolar concentration.

  • Compound Titration: In a microplate, add serial dilutions of this compound.

  • Incubation: Add the protein/probe mixture to the wells and incubate to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization in each well using a plate reader. High polarization indicates the probe is bound to the protein, while low polarization indicates it has been displaced by the test compound.

  • Data Analysis: Plot the change in polarization against the concentration of the test compound and fit the data to a competitive binding equation to calculate the IC50, from which the Ki can be derived.

Data Presentation: Validated Experimental Data

Hypothetical results from the experimental validation are presented below.

Table 3: Hypothetical Binding Affinity (KD/Ki) Data

Target ProteinSPR (KD, µM)ITC (KD, µM)FP (Ki, µM)
PI3Kα 2.11.82.5
mTOR 4.53.95.1
HDAC6 Not Applicable1.21.5

Table 4: Hypothetical Enzyme Inhibition (IC50) Data

Assay TypeTarget ProteinIC50 (µM)
Kinase Activity Assay PI3Kα3.2
Kinase Activity Assay mTOR6.8
HDAC Activity Assay HDAC61.9

Conclusion

This technical guide presents a comprehensive, integrated strategy for characterizing the molecular interactions of this compound. By combining predictive in silico modeling with rigorous biophysical and biochemical validation, this workflow enables a thorough investigation of its potential as a kinase or HDAC inhibitor. The initial computational analysis, focused on likely targets identified through chemical similarity, provides a strong foundation for targeted experimental work. The subsequent validation using techniques such as SPR, ITC, and enzymatic assays is critical for confirming direct binding, quantifying affinity and potency, and ultimately elucidating the compound's mechanism of action. This structured approach maximizes efficiency and provides the robust data package necessary for advancing a promising small molecule through the drug discovery pipeline.

References

An In-depth Technical Guide on the Stability and Degradation Profile of 6-(Difluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Difluoromethyl)pyridin-3-ol is a fluorinated pyridine derivative of increasing interest in medicinal and agricultural chemistry. The incorporation of a difluoromethyl (CF2H) group can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Understanding the stability and degradation profile of this compound is crucial for its development as a potential drug candidate or agrochemical, as it directly impacts its shelf-life, formulation, and safety profile. This technical guide outlines the predicted stability of this compound under various stress conditions and proposes experimental protocols for its comprehensive evaluation.

Predicted Stability and Degradation Profile

The stability of this compound is influenced by the interplay of the pyridine ring, the hydroxyl group, and the electron-withdrawing difluoromethyl group.

2.1. Theoretical Assessment of Stability

  • Hydrolytic Stability: The pyridine ring is generally stable to hydrolysis. The difluoromethyl group is also highly resistant to hydrolytic cleavage due to the strong carbon-fluorine bonds. However, studies on analogous pyridine derivatives have shown that they can be labile in acidic and extremely unstable in alkaline conditions.[3] Therefore, this compound is expected to be most stable in a neutral aqueous medium.

  • Oxidative Stability: The pyridine ring is susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The electron-withdrawing nature of the difluoromethyl group is expected to deactivate the pyridine ring, making it less susceptible to oxidative metabolism compared to non-fluorinated analogs.[1] However, the hydroxyl group can increase the electron density of the ring, potentially directing oxidation to specific positions.

  • Photostability: Pyridine-containing compounds are often photolabile.[3] The presence of a hydroxyl group may further enhance photosensitivity. It is plausible that this compound will exhibit some degree of degradation upon exposure to UV or visible light, potentially through photo-oxidation or rearrangement reactions.

2.2. Predicted Degradation Pathways

Based on the chemical structure and data from related compounds, several degradation pathways can be postulated:

  • Oxidation: The primary oxidative degradation is likely to involve the formation of an N-oxide at the pyridine nitrogen. Further oxidation could lead to hydroxylation of the pyridine ring, followed by ring cleavage.

  • Photodegradation: Exposure to light could induce the formation of reactive oxygen species, leading to photo-oxidative degradation similar to the oxidative pathway. Photorearrangement or dimerization products may also be possible.

  • Biodegradation: Microbial degradation of pyridine and hydroxypyridines often proceeds through hydroxylation and subsequent ring cleavage.[4][5] A similar pathway could be anticipated for the biodegradation of this compound in environmental or biological systems.

Data from Analogous Compounds

While no quantitative data exists for this compound, the stability of related compounds provides valuable insights.

Compound/ClassStress ConditionObserved Stability/DegradationReference
Pyrrolo[3,4-c]pyridine-1,3-dione derivativesAcidic, Basic, PhotolyticLabile in acidic, extremely unstable in alkaline, and photolabile.[3]
Trifluoromethyl Pyridine AnalogsMetabolic (Oxidative)Generally enhanced metabolic stability due to the deactivation of the aromatic ring.[1]
Pyridin-3-olThermalDetected as a thermal degradation product from the smoke of burning Salvia divinorum leaves.[6]
3,5,6-trichloro-2-pyridinolMicrobialBiodegradation through hydrolytic-oxidative dechlorination and denitrification pathways.[7][8]

Proposed Experimental Protocols

To experimentally determine the stability and degradation profile of this compound, a series of forced degradation studies should be conducted according to ICH guidelines (e.g., Q1A, Q1B).[9][10]

4.1. Forced Degradation Studies

  • Hydrolysis:

    • Prepare solutions of this compound in 0.1 M HCl (acidic), deionized water (neutral), and 0.1 M NaOH (basic).

    • Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).

    • Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7 days), neutralize if necessary, and analyze by a stability-indicating analytical method.

  • Oxidation:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol/water).

    • Add a solution of hydrogen peroxide (e.g., 3% H2O2).

    • Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Withdraw aliquots at specified time points and analyze.

  • Photostability:

    • Expose a solution of this compound and the solid compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[10]

    • Maintain a control sample in the dark at the same temperature.

    • Analyze the exposed and control samples at the end of the exposure period.

4.2. Stability-Indicating Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV and mass spectrometric (MS) detection would be suitable for separating the parent compound from its degradation products.

  • Column: C18, e.g., 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (to be determined by UV scan) and MS for identification of degradation products.

  • Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for quantifying this compound and its degradation products.

Visualizations

Diagram 1: Predicted Degradation Pathways

A This compound B N-Oxide Degradant A->B Oxidation / Photo-oxidation C Hydroxylated Degradants A->C Oxidation / Biodegradation D Ring-Opened Products C->D Further Oxidation / Biodegradation

Caption: Predicted degradation pathways for this compound.

Diagram 2: Experimental Workflow for Forced Degradation Studies

cluster_stress Stress Conditions cluster_analysis Analysis Acid Hydrolysis Acid Hydrolysis RP-HPLC-UV/MS RP-HPLC-UV/MS Acid Hydrolysis->RP-HPLC-UV/MS Base Hydrolysis Base Hydrolysis Base Hydrolysis->RP-HPLC-UV/MS Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->RP-HPLC-UV/MS Photostability (UV/Vis) Photostability (UV/Vis) Photostability (UV/Vis)->RP-HPLC-UV/MS Characterization of Degradants Characterization of Degradants RP-HPLC-UV/MS->Characterization of Degradants Mass Balance Calculation Mass Balance Calculation RP-HPLC-UV/MS->Mass Balance Calculation This compound Sample This compound Sample This compound Sample->Acid Hydrolysis This compound Sample->Base Hydrolysis This compound Sample->Oxidation (H2O2) This compound Sample->Photostability (UV/Vis)

Caption: Workflow for conducting forced degradation studies.

Conclusion

While experimental data is currently lacking, a theoretical assessment suggests that this compound is likely to be most stable under neutral pH conditions and may be susceptible to degradation under oxidative, photolytic, and extreme pH conditions. The provided experimental protocols offer a robust framework for systematically evaluating its stability and identifying potential degradation products. Such studies are indispensable for the successful development of this compound in pharmaceutical or agrochemical applications.

References

An In-depth Technical Guide on the Solubility of 6-(Difluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of the heterocyclic organic compound 6-(Difluoromethyl)pyridin-3-ol. Due to the limited availability of specific quantitative solubility data in public-domain literature, this document provides a comprehensive framework for determining its solubility through established experimental protocols. It further outlines a qualitative solubility testing workflow and discusses the general principles of solubility based on the compound's structure. This guide is intended to be a foundational resource for researchers initiating studies on this compound, particularly in the fields of medicinal chemistry and drug development.

Introduction

This compound is a fluorinated pyridine derivative. The introduction of fluorine-containing functional groups, such as the difluoromethyl group, can significantly alter the physicochemical properties of organic molecules, including their lipophilicity, metabolic stability, and pharmacokinetic profiles. Understanding the solubility of this compound in various solvents is a critical first step in its development as a potential therapeutic agent or as a building block in chemical synthesis.

Predicted Physicochemical Properties

Based on its chemical structure, several key properties that influence solubility can be predicted. Publicly available chemical databases provide some of this information.

PropertyValueSource
Molecular FormulaC6H5F2NOPubChem[1]
Molecular Weight145.11 g/mol Moldb[2]
Predicted XlogP1.2PubChem[1]
Monoisotopic Mass145.03392 DaPubChem[1]

The predicted XlogP value of 1.2 suggests that this compound has a moderate lipophilicity. The pyridin-3-ol moiety provides both a hydrogen bond donor (-OH) and a hydrogen bond acceptor (the nitrogen atom in the pyridine ring), which would suggest some degree of solubility in polar solvents. The difluoromethyl group, while increasing lipophilicity compared to a methyl group, can also participate in hydrogen bonding.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of an organic compound, adapted from standard laboratory procedures.[3][4][5][6] This protocol can be used to qualitatively and quantitatively assess the solubility of this compound.

Objective: To determine the solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound (solid)

  • Small test tubes

  • Vortex mixer

  • Analytical balance

  • Graduated pipettes or micropipettes

  • A selection of solvents, including:

    • Water (deionized)

    • 5% w/v Sodium Hydroxide (NaOH) solution

    • 5% w/v Sodium Bicarbonate (NaHCO3) solution

    • 5% v/v Hydrochloric Acid (HCl) solution

    • Diethyl ether

    • Ethanol

    • Acetone

    • Hexane

    • Concentrated Sulfuric Acid (H2SO4)

Procedure:

  • Initial Qualitative Assessment in Water:

    • Weigh approximately 25 mg of this compound and place it into a small test tube.[4]

    • Add 0.75 mL of water in small portions, shaking vigorously after each addition.[4]

    • Observe if the compound dissolves completely. If it does, it is considered water-soluble.

  • Qualitative Assessment in Organic Solvents:

    • If the compound is water-soluble, proceed to test its solubility in a non-polar organic solvent like diethyl ether using the same procedure as in step 1.[4]

    • If the compound is insoluble in water, proceed to test its solubility in other organic solvents such as ethanol, acetone, and hexane.

  • Aqueous Acid/Base Solubility:

    • For water-insoluble compounds, test their solubility in 5% NaOH, 5% NaHCO3, and 5% HCl.[3][6]

    • Use approximately 25 mg of the compound and 0.75 mL of the respective aqueous solution.[4][6]

    • Vigorous mixing is essential. The formation of a clear solution indicates solubility. Solubility in aqueous base (NaOH or NaHCO3) suggests the presence of an acidic functional group, while solubility in aqueous acid (HCl) indicates a basic functional group.[6]

  • Solubility in Concentrated Acid:

    • If the compound is insoluble in water and dilute aqueous acids and bases, its solubility in concentrated sulfuric acid can be tested.[3][6] This test is often indicative of the presence of functional groups that can be protonated by a strong acid.

Quantitative Determination (Shake-Flask Method):

  • Prepare a saturated solution of this compound in the desired solvent by adding an excess amount of the solid to a known volume of the solvent in a sealed flask.

  • Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

Expected Solubility Profile and Interpretation

The following table summarizes the expected solubility classifications based on the general protocol.

SolventExpected SolubilityInterpretation
WaterPotentially low to moderateThe presence of polar functional groups (-OH, pyridine nitrogen) should confer some water solubility.
5% NaOHSolubleThe pyridin-3-ol moiety is phenolic and therefore acidic, expected to deprotonate and form a more soluble phenoxide salt.[7]
5% NaHCO3Likely insolublePhenols are generally not acidic enough to react with sodium bicarbonate.[6]
5% HClSolubleThe basic nitrogen atom in the pyridine ring can be protonated to form a more soluble pyridinium salt.
Diethyl EtherLikely solubleThe compound's moderate predicted lipophilicity suggests solubility in less polar organic solvents.
EthanolLikely solubleEthanol is a polar protic solvent that can engage in hydrogen bonding with the solute.
HexaneLikely insolubleThe polarity of the molecule is likely too high for significant solubility in a non-polar alkane.

Logical Workflow for Solubility Classification

The following diagram illustrates the decision-making process for classifying the solubility of an unknown organic compound like this compound based on the experimental protocol.

Solubility_Workflow start Start with Unknown (this compound) water Test Solubility in Water start->water ether Test Solubility in Diethyl Ether water->ether Soluble naoh Test Solubility in 5% NaOH water->naoh Insoluble class_S1 Class S1 (Low MW polar compounds) ether->class_S1 Soluble class_S2 Class S2 (Water-soluble salts, polyfunctional compounds) ether->class_S2 Insoluble nahco3 Test Solubility in 5% NaHCO3 naoh->nahco3 Soluble hcl Test Solubility in 5% HCl naoh->hcl Insoluble class_A1 Class A1 (Strong Organic Acids) nahco3->class_A1 Soluble class_A2 Class A2 (Weak Organic Acids, e.g., Phenols) nahco3->class_A2 Insoluble h2so4 Test Solubility in Conc. H2SO4 hcl->h2so4 Insoluble class_B Class B (Bases, e.g., Amines) hcl->class_B Soluble class_N Class N (Neutral Compounds) h2so4->class_N Soluble class_I Class I (Inert Compounds) h2so4->class_I Insoluble

Caption: Workflow for the systematic classification of organic compound solubility.

Conclusion

While specific, quantitative solubility data for this compound are not publicly documented, this guide provides the necessary framework for its determination. The provided experimental protocol and logical workflow offer a systematic approach to characterizing the solubility of this compound. Based on its chemical structure, this compound is predicted to be an amphoteric compound with solubility in both acidic and basic aqueous solutions, as well as in polar organic solvents. Empirical validation through the described protocols is essential for any research and development activities involving this compound.

References

The Advent and Evolution of Difluoromethylated Pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the difluoromethyl (CF2H) group into pyridine scaffolds has emerged as a powerful tool in modern medicinal and agricultural chemistry. This technical guide provides an in-depth exploration of the discovery, historical development, and current state-of-the-art synthetic methodologies for accessing these valuable compounds.

Discovery and Historical Perspective

The journey of difluoromethylated pyridines is a story of evolving synthetic capabilities, driven by the increasing recognition of the unique physicochemical properties imparted by the CF2H group. While the introduction of the related trifluoromethyl group to pyridine rings was reported as early as 1947, the synthesis of their difluoromethyl counterparts appeared later in the chemical literature.[1]

One of the earliest documented syntheses of a C-difluoromethylated pyridine dates back to 1990, when Sosnovskikh and colleagues reported the formation of 2-(difluoromethyl)-3,5-pyridinedicarboxylates through a novel dehydrofluorination reaction of 2-(trifluoromethyl)dihydropyridinedicarboxylates.[2] This work laid an early foundation for the synthesis of pyridines bearing a carbon-linked difluoromethyl group.

The exploration of N-difluoromethylated pyridines gained momentum with the work of Röschenthaler and co-workers in 1996. They described a two-step N-difluoromethylation of 4-(dimethylamino)pyridine (DMAP) utilizing dibromodifluoromethane and activated copper, followed by hydrogenation.[3] This seminal work opened the door for direct modification of the pyridine nitrogen, a common feature in many biologically active molecules.

These early methods, while groundbreaking, often required harsh conditions or specialized reagents. The subsequent decades have witnessed a rapid expansion of the synthetic chemist's toolbox, with the development of milder, more efficient, and highly regioselective methods for the synthesis of a diverse array of difluoromethylated pyridines.

Historical Progression of Difluoromethylation Methods

Historical_Progression Figure 1: Historical Timeline of Key Difluoromethylation Strategies for Pyridines Early Trifluoromethylation (1947) Early Trifluoromethylation (1947) Early C-Difluoromethylation (1990) Early C-Difluoromethylation (1990) Early Trifluoromethylation (1947)->Early C-Difluoromethylation (1990) Analogy & Development Modern Radical C-H Difluoromethylation Modern Radical C-H Difluoromethylation Early C-Difluoromethylation (1990)->Modern Radical C-H Difluoromethylation Advancement in Radical Chemistry Early N-Difluoromethylation (1996) Early N-Difluoromethylation (1996) Modern N-Difluoromethylation Reagents Modern N-Difluoromethylation Reagents Early N-Difluoromethylation (1996)->Modern N-Difluoromethylation Reagents Improved Reagents Regioselective C-H Difluoromethylation Regioselective C-H Difluoromethylation Modern Radical C-H Difluoromethylation->Regioselective C-H Difluoromethylation Increased Selectivity

Caption: A simplified timeline illustrating the key milestones in the development of synthetic methods for fluoromethylated pyridines.

Modern Synthetic Methodologies

Current approaches to the synthesis of difluoromethylated pyridines can be broadly categorized into N-difluoromethylation and C-H difluoromethylation, with the latter seeing remarkable progress in regioselectivity.

N-Difluoromethylation

The direct attachment of a difluoromethyl group to the pyridine nitrogen has been a significant area of research. Modern methods have moved away from ozone-depleting reagents towards safer and more efficient alternatives. A notable example is the use of ethyl bromodifluoroacetate as a readily available and inexpensive difluoromethylating agent.[3]

Classification of Difluoromethylation Reagents

Reagent_Classification Figure 2: Classification of Common Difluoromethylation Reagents Difluoromethylation Reagents Difluoromethylation Reagents Electrophilic Electrophilic Difluoromethylation Reagents->Electrophilic Nucleophilic Nucleophilic Difluoromethylation Reagents->Nucleophilic Radical Radical Difluoromethylation Reagents->Radical Umemoto's Reagents Umemoto's Reagents Electrophilic->Umemoto's Reagents TMSCF2H TMSCF2H Nucleophilic->TMSCF2H Zn(SO2CF2H)2 Zn(SO2CF2H)2 Radical->Zn(SO2CF2H)2 Langlois' Reagent Langlois' Reagent Radical->Langlois' Reagent

Caption: A logical diagram categorizing difluoromethylation reagents based on their reactive nature.

C-H Difluoromethylation

Direct functionalization of pyridine C-H bonds represents a highly atom-economical approach. Significant advancements have been made in achieving regioselectivity, a long-standing challenge in pyridine chemistry. Recent breakthroughs have enabled the selective difluoromethylation at the meta and para positions of the pyridine ring through strategies involving temporary dearomatization.[4]

Experimental Protocols

N-Difluoromethylation of Pyridine using Ethyl Bromodifluoroacetate

This protocol is adapted from the work of Gandioso et al.[3]

Materials:

  • Pyridine (1.0 mmol)

  • Ethyl bromodifluoroacetate (3.0 mmol)

  • Acetonitrile (ACN), anhydrous (5 mL)

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • To a solution of pyridine in anhydrous acetonitrile, add ethyl bromodifluoroacetate.

  • Heat the reaction mixture at 80 °C for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate and stir for 2 hours at room temperature.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for N-Difluoromethylation

Experimental_Workflow Figure 3: A General Experimental Workflow for N-Difluoromethylation Start Start Reactants Combine Pyridine and Ethyl Bromodifluoroacetate in ACN Start->Reactants Reaction Heat at 80°C for 24h Reactants->Reaction Workup_1 Concentrate and Add NaHCO3(aq) Reaction->Workup_1 Workup_2 Extract with DCM Workup_1->Workup_2 Purification Dry, Concentrate, and Column Chromatography Workup_2->Purification Product Product Purification->Product

Caption: A flowchart outlining the key steps in a typical N-difluoromethylation experiment.

Regioselective meta-C-H Difluoromethylation of a Pyridine Derivative

This protocol is a conceptual representation based on recent advances in the field.[4]

Materials:

  • Substituted Pyridine (1.0 mmol)

  • Difluoromethyl radical precursor (e.g., a suitable peroxide)

  • Photocatalyst (if required)

  • Solvent (e.g., acetonitrile)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a reaction vessel equipped with a stir bar, dissolve the substituted pyridine and photocatalyst (if applicable) in the chosen solvent under an inert atmosphere.

  • Add the difluoromethyl radical precursor.

  • Irradiate the reaction mixture with a suitable light source (e.g., blue LED) at room temperature for the specified time.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction.

  • Perform an aqueous workup and extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate, and purify by chromatography.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of various difluoromethylated pyridines.

Table 1: N-Difluoromethylation of Pyridines with Ethyl Bromodifluoroacetate

EntryPyridine SubstrateProductYield (%)Reference
1PyridineN-Difluoromethylpyridinium65[3]
24-Methylpyridine4-Methyl-N-difluoromethylpyridinium72[3]
34-Methoxypyridine4-Methoxy-N-difluoromethylpyridinium58[3]
44-(Dimethylamino)pyridine4-(Dimethylamino)-N-difluoromethylpyridinium85[3]

Table 2: Regioselective C-H Difluoromethylation of Substituted Pyridines

EntryPyridine SubstratePosition of DifluoromethylationYield (%)Reference
12-Phenylpyridinepara78[4]
22-Chloropyridinemeta65[4]
33-Bromopyridinepara71[4]
43-Cyanopyridinemeta55[4]

Conclusion

The field of difluoromethylated pyridines has evolved significantly from its early beginnings. The development of novel reagents and methodologies has enabled chemists to access a wide range of these valuable compounds with high efficiency and selectivity. For researchers in drug discovery and agrochemical development, the ability to strategically introduce a difluoromethyl group onto a pyridine core offers a powerful approach to modulate molecular properties and enhance biological activity. The continued innovation in synthetic methods promises to further expand the accessibility and application of difluoromethylated pyridines in the years to come.

References

Methodological & Application

Synthesis of 6-(Difluoromethyl)pyridin-3-ol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel fluorinated compounds is a critical aspect of discovering new therapeutic agents. The introduction of a difluoromethyl group into a molecule can significantly enhance its metabolic stability, binding affinity, and other pharmacokinetic properties. This document provides detailed application notes and protocols for the synthesis of 6-(difluoromethyl)pyridin-3-ol, a valuable building block in medicinal chemistry.

Introduction

This compound is a fluorinated pyridine derivative with potential applications in the development of new pharmaceuticals. Its structure combines the bioisosteric properties of the difluoromethyl group with the versatile chemical handle of a hydroxyl group on the pyridine ring. This guide outlines a feasible synthetic pathway starting from a commercially available precursor, 5-hydroxy-2-pyridinecarboxaldehyde. The key transformation involves the conversion of the aldehyde functionality into a difluoromethyl group using a suitable fluorinating agent.

Synthetic Pathway Overview

The proposed and most direct synthetic route to this compound involves a single key step: the deoxofluorination of 5-hydroxy-2-pyridinecarboxaldehyde. This precursor is also known as 6-formylpyridin-3-ol. The aldehyde group at the 6-position is converted to a difluoromethyl group using a nucleophilic fluorinating agent.

Synthetic Pathway Precursor 5-Hydroxy-2-pyridinecarboxaldehyde Product This compound Precursor->Product Fluorination Reagent Fluorinating Agent (e.g., DAST) Reagent->Product

Figure 1. Proposed synthetic pathway for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) when sensitive reagents are used. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of this compound from 5-Hydroxy-2-pyridinecarboxaldehyde

This protocol details the conversion of the aldehyde precursor to the final difluoromethylated product. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this type of transformation.

Reaction Scheme:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-hydroxy-2-pyridinecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL per mmol of aldehyde).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add diethylaminosulfur trifluoride (DAST) (2.0-3.0 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Caution: DAST is toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Data Presentation

The following table summarizes the expected materials and potential outcomes for the synthesis.

Parameter Value
Precursor 5-Hydroxy-2-pyridinecarboxaldehyde
Fluorinating Agent Diethylaminosulfur trifluoride (DAST)
Solvent Dichloromethane (DCM)
Reaction Temperature -78 °C to Room Temperature
Reaction Time 12 - 24 hours
Expected Yield Moderate to Good (typically 40-70%)
Purification Method Column Chromatography
Final Product This compound

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Experimental Workflow start Start dissolve Dissolve 5-hydroxy-2-pyridinecarboxaldehyde in anhydrous DCM start->dissolve cool Cool to -78 °C dissolve->cool add_dast Slowly add DAST cool->add_dast react Warm to RT and stir for 12-24h add_dast->react quench Quench with saturated NaHCO₃ react->quench extract Extract with DCM quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify product Obtain this compound purify->product

Figure 2. Workflow for the synthesis of this compound.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • DAST is a hazardous reagent and should be handled with extreme caution. Refer to the Safety Data Sheet (SDS) before use.

  • Quenching of the reaction should be performed slowly and at a low temperature to control any exothermic processes.

Conclusion

This document provides a detailed protocol for the synthesis of this compound from the commercially available precursor 5-hydroxy-2-pyridinecarboxaldehyde. The key transformation is a deoxofluorination reaction using DAST. By following these guidelines, researchers can efficiently synthesize this valuable fluorinated building block for use in drug discovery and development programs. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

Application Notes and Protocols for the Difluoromethylation of 3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of a difluoromethyl (-CF2H) group into bioactive molecules is a widely adopted strategy in medicinal chemistry and drug development. This small structural modification can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1] Direct C-H difluoromethylation of heteroaromatic compounds, such as pyridines, offers an efficient route to novel analogues, bypassing the need for multi-step syntheses involving pre-functionalized substrates.[2] This document provides a detailed protocol for the C-H difluoromethylation of 3-hydroxypyridine, a common scaffold in pharmaceuticals, using a robust radical-based method.

Rationale for the Selected Protocol

The protocol described herein is based on the radical difluoromethylation method developed by Baran and co-workers, which employs zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, also known as DFMS or the Baran reagent).[3][4] This method is distinguished by its operational simplicity, scalability, and broad functional group tolerance, making it particularly suitable for substrates with sensitive groups like the hydroxyl moiety on 3-hydroxypyridine.[1][3] The reaction proceeds via a radical mechanism initiated by an oxidizing agent, typically tert-butyl hydroperoxide (TBHP), under mild conditions.[1]

Regioselectivity Considerations

The difluoromethyl radical (•CF₂H) generated from DFMS is considered to have nucleophilic character.[1][4] Therefore, in Minisci-type reactions with protonated (electron-deficient) heteroaromatics, it preferentially attacks the most electron-deficient positions, typically C2 and C4 of a pyridine ring. For 3-hydroxypyridine, the electron-donating nature of the hydroxyl group influences the electron density of the ring. Under the acidic conditions often employed (or in the presence of the Lewis acidic zinc salts), the pyridine nitrogen is protonated, rendering the ring electron-deficient. The addition of the •CF₂H radical is expected to occur at the positions ortho and para to the nitrogen atom (C2, C4, C6). The directing effect of the C3-hydroxyl group will further modulate this selectivity, and a mixture of isomers is possible. The primary products are anticipated to be 2-(difluoromethyl)-3-hydroxypyridine and 4-(difluoromethyl)-3-hydroxypyridine.

Experimental Protocols

Protocol 1: Radical C-H Difluoromethylation of 3-Hydroxypyridine using Zinc Difluoromethanesulfinate (DFMS)

This protocol describes a general procedure for the difluoromethylation of 3-hydroxypyridine on a laboratory scale.

Materials:

  • 3-Hydroxypyridine

  • Zinc difluoromethanesulfinate (DFMS)

  • tert-Butyl hydroperoxide (TBHP), 70% solution in water

  • Trifluoroacetic acid (TFA) (optional, can improve rate for some substrates)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and chromatography

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypyridine (1.0 equiv).

  • Addition of Reagents: Add dichloromethane (DCM) and water to form a biphasic mixture (e.g., a 10:1 ratio of DCM:water, to achieve a substrate concentration of ~0.1-0.5 M in DCM).

  • Begin vigorous stirring. Add zinc difluoromethanesulfinate (DFMS) (2.0-3.0 equiv).

  • If desired, add trifluoroacetic acid (TFA) (1.0 equiv) to improve reaction rate and conversion.[1]

  • Initiation: Add tert-butyl hydroperoxide (TBHP, 70% in water) (3.0-4.0 equiv) dropwise to the stirring mixture at room temperature. The reaction is typically exothermic, and a cooling bath may be used to maintain room temperature if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. If the reaction is sluggish, a second portion of DFMS (1.0-2.0 equiv) and TBHP (2.0-3.0 equiv) can be added and stirred for an additional 12 hours.[1]

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose excess peroxide.

  • Dilute the mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the difluoromethylated product isomers.

  • Characterization: Characterize the purified product(s) using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the isomeric ratio.

Data Presentation

Table 1: Representative Yields for Radical Difluoromethylation of Heterocycles using DFMS. (Note: Data is for analogous substrates from the literature to provide expected performance).

SubstrateProduct(s)Yield (%)Reference
Caffeine8-(difluoromethyl)caffeine75[1]
Quinoxaline2-(difluoromethyl)quinoxaline80[1]
4-Methylpyridine2-(difluoromethyl)-4-methylpyridine41 (as a mixture of isomers)[1]
Pyridin-2(1H)-one5-(difluoromethyl)pyridin-2(1H)-one51[1]

Table 2: Predicted ¹H and ¹⁹F NMR Chemical Shifts for Difluoromethylated 3-Hydroxypyridine Isomers. (Note: Predicted values based on general principles and data for similar compounds. Actual values may vary.)

IsomerPredicted ¹H NMR δ (ppm) for -CHF₂Predicted ¹⁹F NMR δ (ppm) vs. CFCl₃Predicted ¹H-¹⁹F Coupling (JHF, Hz)
2 -(difluoromethyl)-3-hydroxypyridine6.6 - 7.0 (triplet)-110 to -120 (doublet)55 - 60
4 -(difluoromethyl)-3-hydroxypyridine6.7 - 7.1 (triplet)-110 to -120 (doublet)55 - 60
6 -(difluoromethyl)-3-hydroxypyridine6.6 - 7.0 (triplet)-110 to -120 (doublet)55 - 60

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis setup Add 3-hydroxypyridine, DCM, and H₂O to flask add_reagents Add DFMS and TBHP (optional TFA) setup->add_reagents stir Stir at RT for 12-24h add_reagents->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Na₂S₂O₃ monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry chromatography Silica Gel Chromatography dry->chromatography analysis Characterize by NMR, MS chromatography->analysis

Caption: Experimental workflow for the difluoromethylation of 3-hydroxypyridine.

Proposed Reaction Mechanism

reaction_mechanism DFMS Zn(SO₂CF₂H)₂ TBHP t-BuOOH CF2H_rad •CF₂H DFMS->CF2H_rad Initiation TBHP->CF2H_rad Initiation Radical_Adduct Radical Adduct Intermediate CF2H_rad->Radical_Adduct Radical Addition Substrate 3-Hydroxypyridine (Protonated) Substrate->Radical_Adduct Radical Addition Product_cation Product Cation Radical_Adduct->Product_cation Oxidation (-e⁻) Oxidant [Ox] Final_Product Difluoromethylated 3-Hydroxypyridine Product_cation->Final_Product Deprotonation (-H⁺) Oxidant->Product_cation Oxidation (-e⁻)

Caption: Proposed mechanism for radical C-H difluoromethylation.

References

Application Notes and Protocols for the Synthesis of a Bioactive Chemical Library Using 6-(Difluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the novel building block, 6-(difluoromethyl)pyridin-3-ol, in the synthesis of a diverse chemical library for medicinal chemistry applications. The protocols outlined herein describe a plausible synthetic route to the core scaffold and a detailed methodology for its subsequent diversification through parallel synthesis. The resulting library of aryl ether derivatives is designed to target kinases, with a particular focus on PIM-1 kinase, a protein implicated in various cancers.

Introduction to this compound in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] The introduction of fluorine-containing substituents, such as the difluoromethyl group, can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, binding affinity, and bioavailability.[1][3] The difluoromethyl group is a lipophilic bioisostere of a hydroxyl or thiol group and can act as a hydrogen bond donor. This compound combines the benefits of the pyridine core with the advantageous properties of the difluoromethyl group, making it an attractive starting point for the development of novel therapeutics. The phenolic hydroxyl group provides a convenient handle for the introduction of molecular diversity through various chemical transformations, most notably etherification.

Proposed Synthesis of the Core Scaffold: this compound

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-chloro-5-hydroxypyridine

  • Chloromethyl methyl ether (MOM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • (Trifluoromethyl)trimethylsilane (TMSCF3)

  • Sodium iodide (NaI)

  • Copper(I) iodide (CuI)

  • Hexamethylphosphoramide (HMPA)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

Procedure:

  • Protection: To a solution of 2-chloro-5-hydroxypyridine (1.0 eq) and DIPEA (1.5 eq) in DCM at 0 °C, add MOM-Cl (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with DCM. The organic layers are combined, dried over sodium sulfate, and concentrated to yield 2-chloro-5-(methoxymethoxy)pyridine.

  • Difluoromethylation: In a flame-dried flask under an inert atmosphere, combine 2-chloro-5-(methoxymethoxy)pyridine (1.0 eq), TMSCF3 (2.0 eq), NaI (2.0 eq), CuI (1.5 eq), and HMPA (3.0 eq) in THF. Heat the reaction mixture to 65 °C for 24 hours. Cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Purify the crude product by column chromatography to obtain 2-(difluoromethyl)-5-(methoxymethoxy)pyridine.

  • Deprotection: Dissolve the product from the previous step in a mixture of THF and 6M HCl (1:1). Stir at room temperature for 4 hours. Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate. The combined organic extracts are dried over sodium sulfate and concentrated. The crude product is purified by column chromatography to yield this compound.

Library Synthesis via Parallel Etherification

The phenolic hydroxyl group of this compound is an ideal point for diversification. A library of aryl ethers can be synthesized in a parallel format using a variety of alkyl and aryl halides.

General Reaction Scheme:

Experimental Protocol: Parallel Synthesis of a this compound Ether Library

This protocol is designed for a 96-well plate format.

Materials:

  • This compound stock solution in N,N-Dimethylformamide (DMF) (0.2 M)

  • A diverse set of alkyl and benzyl halides (R-X) as stock solutions in DMF (0.25 M)

  • Potassium carbonate (K2CO3)

  • 96-well reaction block

Procedure:

  • Reagent Preparation:

    • Dispense 500 µL of the this compound stock solution (0.1 mmol) into each well of the 96-well reaction block.

    • Add 50 mg of K2CO3 to each well.

    • Dispense 500 µL of each unique alkyl/benzyl halide stock solution (0.125 mmol) to the corresponding well.

  • Reaction:

    • Seal the 96-well plate with a pierceable cap mat.

    • Heat the reaction block to 60 °C and shake for 16 hours.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Add 1 mL of water to each well.

    • Extract each well with 1 mL of ethyl acetate twice.

    • Combine the organic extracts in a new 96-well plate.

    • Concentrate the solvent in a centrifugal evaporator.

    • The crude products can be purified by high-throughput preparative HPLC-MS.

Quantitative Data for Representative Library Compounds

The following table presents representative yields and purities for a selection of synthesized ethers, demonstrating the robustness of the parallel synthesis protocol.

Compound IDR-GroupYield (%)Purity (%)
L1-A1 Benzyl85>95
L1-A2 4-Fluorobenzyl82>95
L1-A3 2-Methoxybenzyl78>95
L1-A4 3-Chlorobenzyl88>95
L1-B1 Ethyl75>90
L1-B2 n-Propyl72>90
L1-B3 Isopropyl65>90
L1-B4 Cyclopentyl70>90

Biological Target and Signaling Pathway: PIM-1 Kinase

Libraries based on fluorinated pyridine scaffolds have shown promise as inhibitors of various protein kinases. PIM-1, a serine/threonine kinase, is a particularly relevant target due to its role in cell cycle progression and apoptosis, and its overexpression in numerous cancers.[4] The synthesized library from this compound is therefore proposed to be screened against PIM-1 kinase.

PIM-1 Signaling Pathway

The diagram below illustrates the central role of PIM-1 in cell signaling cascades. PIM-1 is activated by the JAK/STAT pathway and, in turn, can phosphorylate several downstream targets, leading to cell proliferation and survival.

PIM1_Signaling_Pathway Cytokine Cytokine Cytokine_R Cytokine Receptor Cytokine->Cytokine_R JAK JAK Cytokine_R->JAK STAT STAT JAK->STAT PIM1 PIM-1 STAT->PIM1 Transcription Bad Bad PIM1->Bad Phosphorylation cMyc c-Myc PIM1->cMyc Upregulation p27 p27 PIM1->p27 Phosphorylation & Degradation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Proliferation Cell Proliferation cMyc->Proliferation CellCycle Cell Cycle Progression p27->CellCycle Library This compound Library Library->PIM1 Inhibition

Caption: PIM-1 Kinase Signaling Pathway and Point of Intervention.

Experimental Workflow Visualization

The overall workflow for the synthesis and screening of the this compound library is depicted in the following diagram.

Library_Synthesis_Workflow Start Start: 2-chloro-5-hydroxypyridine Step1 Step 1: Protection Start->Step1 Intermediate1 2-chloro-5-(methoxymethoxy)pyridine Step1->Intermediate1 Step2 Step 2: Difluoromethylation Intermediate1->Step2 Intermediate2 2-(difluoromethyl)-5-(methoxymethoxy)pyridine Step2->Intermediate2 Step3 Step 3: Deprotection Intermediate2->Step3 Core Core Scaffold: This compound Step3->Core Library_Synth Parallel Library Synthesis (Etherification) Core->Library_Synth Library Diverse Library of Aryl Ethers Library_Synth->Library Screening High-Throughput Screening (e.g., PIM-1 Kinase Assay) Library->Screening Hits Hit Compounds Screening->Hits

Caption: Workflow for Library Synthesis and Screening.

Conclusion

The use of this compound as a novel building block offers a promising avenue for the discovery of new bioactive molecules. The synthetic protocols and workflows detailed in these application notes provide a practical guide for researchers to generate and screen a diverse library of compounds targeting clinically relevant kinases such as PIM-1. The modular nature of the synthesis allows for the rapid exploration of structure-activity relationships, accelerating the drug discovery process.

References

Applications of Difluoromethyl-Containing Heterocycles in Agrochemical Research: A Focus on the Succinate Dehydrogenase Inhibitor Pydiflumetofen

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of fluorine-containing functional groups, such as the difluoromethyl (CHF2) moiety, into pyridine and other heterocyclic scaffolds is a prominent strategy in modern agrochemical research. These groups can significantly enhance the efficacy of active ingredients by improving metabolic stability, increasing lipophilicity, and enhancing binding affinity to target enzymes. While specific agrochemical applications for 6-(difluoromethyl)pyridin-3-ol are not extensively documented in publicly available research, the broader class of difluoromethyl-containing heterocyclic compounds has led to the development of highly effective fungicides. A prime example is Pydiflumetofen, a broad-spectrum fungicide that showcases the successful application of the difluoromethyl-pyrazole carboxamide scaffold. This document provides detailed application notes and protocols related to Pydiflumetofen, illustrating the significance of the difluoromethyl group in modern crop protection.

Pydiflumetofen: A Novel Succinate Dehydrogenase Inhibitor (SDHI) Fungicide

Pydiflumetofen is a highly effective, broad-spectrum fungicide developed by Syngenta, marketed under the brand name Miravis®. It belongs to the pyrazole carboxamide class of fungicides and is classified as a Succinate Dehydrogenase Inhibitor (SDHI) under the Fungicide Resistance Action Committee (FRAC) Group 7.[1] Pydiflumetofen is effective against a wide range of fungal pathogens in various crops, including cereals, corn, soybeans, and potatoes.[1] It provides both preventative and curative activity against diseases such as leaf spots, powdery mildew, rusts, and blights.[2]

Quantitative Data: Fungicidal Efficacy of Pydiflumetofen

The efficacy of Pydiflumetofen has been demonstrated against various fungal pathogens. The half-maximal effective concentration (EC50) values, which represent the concentration of the fungicide required to inhibit 50% of fungal growth, are a key measure of its potency.

Fungal PathogenCropEC50 (µg/mL)Reference
Sclerotinia sclerotiorumOilseed Rape0.0058 - 0.0953[3]
Fusarium graminearum (wild-type)Wheat0.0235 - 0.2354[4]
Fusarium pseudograminearum (wild-type)Wheat~0.060[5]

Note: EC50 values can vary depending on the specific isolate and experimental conditions.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Pydiflumetofen's mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi.[1][6] The SDH enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, responsible for the oxidation of succinate to fumarate.[4]

By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, Pydiflumetofen blocks the transfer of electrons from succinate to ubiquinone.[4][7] This disruption of the electron transport chain inhibits ATP production, depriving the fungal cells of the energy required for growth and reproduction, ultimately leading to cell death.[2]

// Invisible edges for layout Pydiflumetofen -> Inhibition [style=invis]; Inhibition -> SDH [style=invis]; } .enddot Figure 1. Signaling pathway of Succinate Dehydrogenase (SDH) inhibition by Pydiflumetofen.

Experimental Protocols

Protocol 1: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol outlines the determination of the EC50 value of Pydiflumetofen against a target fungal pathogen using the mycelial growth inhibition method.

Materials:

  • Pure culture of the target fungus (e.g., Sclerotinia sclerotiorum)

  • Potato Dextrose Agar (PDA) medium

  • Pydiflumetofen (analytical standard)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Pydiflumetofen Stock Solution: Prepare a 10 mg/mL stock solution of Pydiflumetofen in DMSO.

  • Preparation of Fungicide-Amended Media:

    • Autoclave the PDA medium and cool it to 50-55°C in a water bath.

    • Prepare a series of Pydiflumetofen concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, and 10 µg/mL) by adding the appropriate volume of the stock solution to the molten PDA. The final concentration of DMSO in the media should not exceed 0.1% (v/v).

    • Pour approximately 20 mL of the amended PDA into each sterile petri dish. A control plate containing only DMSO (at the same final concentration) should also be prepared.

  • Inoculation:

    • From the edge of an actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both fungicide-amended and control).

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection:

    • When the mycelial growth in the control plate reaches approximately two-thirds of the plate diameter, measure the diameter of the fungal colony in all plates.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the colony in the control plates and dt is the average diameter of the colony in the treated plates.

  • Data Analysis:

    • Use a suitable statistical software to perform a probit analysis of the inhibition data to determine the EC50 value.

Protocol 2: Succinate Dehydrogenase (SDH) Activity Assay

This protocol describes a colorimetric method to measure the activity of SDH in fungal mitochondrial extracts and to assess the inhibitory effect of Pydiflumetofen. The assay is based on the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which can be measured spectrophotometrically.

Materials:

  • Fungal mycelia

  • Mitochondria isolation buffer

  • SDH assay buffer (e.g., phosphate buffer, pH 7.4)

  • Sodium succinate (substrate)

  • 2,6-dichlorophenolindophenol (DCIP)

  • Phenazine methosulfate (PMS)

  • Pydiflumetofen

  • Spectrophotometer

Procedure:

  • Mitochondria Isolation:

    • Harvest fungal mycelia and homogenize in ice-cold mitochondria isolation buffer.

    • Perform differential centrifugation to isolate the mitochondrial fraction.

    • Resuspend the mitochondrial pellet in the assay buffer and determine the protein concentration.

  • Assay Reaction:

    • In a cuvette, prepare the reaction mixture containing SDH assay buffer, DCIP, and PMS.

    • To test the inhibitory effect, add different concentrations of Pydiflumetofen (dissolved in DMSO) to the reaction mixture. A control with DMSO alone should be included.

    • Pre-incubate the mixture for a few minutes at the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding sodium succinate.

  • Measurement:

    • Immediately measure the decrease in absorbance at 600 nm over time in a spectrophotometer. The reduction of DCIP leads to a loss of blue color.

  • Calculation of SDH Activity:

    • Calculate the rate of DCIP reduction from the linear portion of the absorbance curve.

    • Express the SDH activity as nmol of DCIP reduced per minute per mg of mitochondrial protein.

  • Inhibition Analysis:

    • Calculate the percentage of SDH inhibition for each Pydiflumetofen concentration relative to the control.

    • Determine the IC50 value (the concentration of Pydiflumetofen that causes 50% inhibition of SDH activity).

// Start node start [shape=ellipse, label="Start", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Steps step1 [label="1. Fungal Culture & Mycelia Harvest", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="2. Mitochondria Isolation\n(Homogenization & Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="3. Prepare Reaction Mixture\n(Buffer, DCIP, PMS)", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="4. Add Mitochondrial Extract\n& Pydiflumetofen", fillcolor="#FBBC05", fontcolor="#202124"]; step5 [label="5. Pre-incubate", fillcolor="#F1F3F4", fontcolor="#202124"]; step6 [label="6. Initiate Reaction\n(Add Sodium Succinate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; step7 [label="7. Measure Absorbance at 600 nm\n(Kinetic Mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step8 [label="8. Data Analysis\n(Calculate SDH Activity & IC50)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// End node end [shape=ellipse, label="End", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> step8; step8 -> end; } .enddot Figure 2. Experimental workflow for the Succinate Dehydrogenase (SDH) activity assay.

While direct agrochemical applications of this compound are not prominently featured in current research literature, the strategic incorporation of the difluoromethyl group into heterocyclic scaffolds is a cornerstone of modern fungicide development. The case of Pydiflumetofen clearly demonstrates the success of this approach, yielding a potent and broad-spectrum SDHI fungicide. The provided application notes and protocols for Pydiflumetofen serve as a valuable resource for researchers in the field of agrochemical discovery, highlighting the importance of this chemical class and providing methodologies for its evaluation.

References

Application Notes and Protocols for Coupling Reactions of 6-(Difluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions involving 6-(difluoromethyl)pyridin-3-ol. This versatile building block is of significant interest in medicinal chemistry due to the presence of the difluoromethyl group, which can modulate the physicochemical and pharmacological properties of molecules. The following protocols for Suzuki-Miyaura, Buchwald-Hartwig C-O coupling, and Sonogashira reactions are based on established methodologies for analogous pyridine systems and serve as a robust starting point for the synthesis of a diverse range of derivatives.

Suzuki-Miyaura Coupling of 6-(Difluoromethyl)pyridin-3-yl triflate

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. For pyridin-3-ol derivatives, the hydroxyl group is typically activated as a triflate to facilitate the cross-coupling reaction. This two-step protocol outlines the triflation of this compound followed by the Suzuki-Miyaura coupling with a generic arylboronic acid.

Experimental Protocol: Two-Step Suzuki-Miyaura Coupling

Step 1: Synthesis of 6-(Difluoromethyl)pyridin-3-yl trifluoromethanesulfonate

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic anhydride (1.2 eq) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired triflate.

Step 2: Suzuki-Miyaura Coupling

  • In a dry Schlenk flask, combine 6-(difluoromethyl)pyridin-3-yl trifluoromethanesulfonate (1.0 eq), the desired arylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (0.1 M) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary
Reagent/ParameterStep 1: TriflationStep 2: Suzuki-Miyaura Coupling
Starting Material This compound6-(Difluoromethyl)pyridin-3-yl triflate
Coupling Partner N/AArylboronic Acid
Equivalents 1.01.0 (Triflate), 1.2 (Boronic Acid)
Base Triethylamine (1.5 eq)Cesium Carbonate (2.0 eq)
Catalyst N/A[Pd(dppf)Cl₂] (0.05 eq)
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room Temperature90 °C
Reaction Time 2 hours12-16 hours
Typical Yield 85-95%70-90%

Reaction Workflow

Suzuki_Miyaura_Workflow cluster_0 Step 1: Triflation cluster_1 Step 2: Suzuki-Miyaura Coupling A This compound B Triflic Anhydride, Et3N DCM, 0 °C to RT A->B Reacts with C 6-(Difluoromethyl)pyridin-3-yl trifluoromethanesulfonate B->C Forms D 6-(Difluoromethyl)pyridin-3-yl trifluoromethanesulfonate E Arylboronic Acid, Pd(dppf)Cl2 Cs2CO3, Dioxane, 90 °C D->E Couples with F 3-Aryl-6-(difluoromethyl)pyridine E->F Yields

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig C-O Coupling (O-Arylation)

The Buchwald-Hartwig amination protocol can be adapted for the formation of C-O bonds, providing a powerful method for the synthesis of diaryl ethers. This protocol describes the direct O-arylation of this compound with an aryl bromide.

Experimental Protocol: O-Arylation
  • To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired aryl bromide (1.2 eq), cesium carbonate (2.0 eq), and RuPhos (0.02 eq).

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (0.1 M).

  • Heat the reaction mixture to 110 °C and stir for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary
Reagent/ParameterBuchwald-Hartwig O-Arylation
Starting Material This compound
Coupling Partner Aryl Bromide
Equivalents 1.0 (Pyridinol), 1.2 (Aryl Bromide)
Base Cesium Carbonate (2.0 eq)
Catalyst Pd₂(dba)₃ (0.01 eq)
Ligand RuPhos (0.02 eq)
Solvent Toluene
Temperature 110 °C
Reaction Time 18-24 hours
Typical Yield 60-85%

Reaction Workflow

Buchwald_Hartwig_Workflow A This compound B Aryl Bromide, Pd2(dba)3, RuPhos Cs2CO3, Toluene, 110 °C A->B Reacts with C 3-Aryloxy-6-(difluoromethyl)pyridine B->C Produces

Buchwald-Hartwig O-Arylation Workflow

Sonogashira Coupling of a Halogenated this compound Derivative

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This protocol outlines a two-step sequence involving the halogenation of this compound, followed by a Sonogashira coupling. A bromination at the 2- or 4-position is exemplified here.

Experimental Protocol: Two-Step Sonogashira Coupling

Step 1: Bromination of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to isolate the bromo-6-(difluoromethyl)pyridin-3-ol.

Step 2: Sonogashira Coupling

  • To a degassed solution of the bromo-6-(difluoromethyl)pyridin-3-ol (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of THF and triethylamine (2:1 v/v, 0.1 M), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) and copper(I) iodide (CuI) (0.03 eq).

  • Stir the reaction mixture at room temperature for 16-24 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary
Reagent/ParameterStep 1: BrominationStep 2: Sonogashira Coupling
Starting Material This compoundBromo-6-(difluoromethyl)pyridin-3-ol
Reagent N-Bromosuccinimide (1.05 eq)Terminal Alkyne (1.2 eq)
Catalyst N/APd(PPh₃)₄ (0.05 eq), CuI (0.03 eq)
Base N/ATriethylamine
Solvent Acetic Acid or Chlorinated SolventTHF / Triethylamine (2:1)
Temperature Room TemperatureRoom Temperature
Reaction Time 4-6 hours16-24 hours
Typical Yield 70-85%65-80%

Reaction Workflow

Sonogashira_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Sonogashira Coupling A This compound B NBS, Acetic Acid RT A->B Reacts with C Bromo-6-(difluoromethyl)pyridin-3-ol B->C Forms D Bromo-6-(difluoromethyl)pyridin-3-ol E Terminal Alkyne, Pd(PPh3)4, CuI Et3N, THF, RT D->E Couples with F Alkynyl-6-(difluoromethyl)pyridin-3-ol E->F Yields

Sonogashira Coupling Workflow

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and scales. It is recommended to perform small-scale test reactions to determine the optimal conditions. All reactions should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Derivatisierung der Hydroxylgruppe von 6-(Difluormethyl)pyridin-3-ol: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationsschrift beschreibt detaillierte Protokolle für die Derivatisierung der Hydroxylgruppe von 6-(Difluormethyl)pyridin-3-ol, einer wichtigen Zwischenstufe in der medizinischen Chemie. Die Modifikation dieser Hydroxylgruppe durch Veretherung und Veresterung ermöglicht die Synthese neuartiger Verbindungen mit potenziell verbesserten pharmakokinetischen und pharmakodynamischen Eigenschaften. Die hier vorgestellten Methoden umfassen die Williamson-Ethersynthese, die Steglich-Veresterung und die Mitsunobu-Reaktion, die sich durch ihre breite Anwendbarkeit und Effizienz auszeichnen.

Die Derivatisierung der Hydroxylgruppe von Pyridinderivaten ist ein entscheidender Schritt in der Entwicklung von Wirkstoffkandidaten. 3-Hydroxypyridin-Strukturen und ihre Derivate sind für ihre vielfältigen pharmakologischen Aktivitäten bekannt. Die Einführung von Alkoxy- oder Acyloxygruppen kann die Lipophilie, die metabolische Stabilität und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen beeinflussen, was wiederum die Bioverfügbarkeit und die Zielbindung des Moleküls moduliert. Insbesondere die Difluormethylgruppe an Position 6 des Pyridinrings kann die elektronischen Eigenschaften des aromatischen Systems beeinflussen und zusätzliche vorteilhafte Wechselwirkungen mit biologischen Zielstrukturen ermöglichen.

Quantitative Datenzusammenfassung

Die folgenden Tabellen fassen die typischen Reaktionsbedingungen und erwarteten Ausbeuten für die Derivatisierung von 3-Hydroxypyridin-Analoga zusammen. Es ist zu beachten, dass die genauen Ausbeuten für 6-(Difluormethyl)pyridin-3-ol je nach dem spezifischen Substrat und den optimierten Reaktionsbedingungen variieren können.

Tabelle 1: Zusammenfassung der Bedingungen für die Williamson-Ethersynthese von 3-Hydroxypyridin-Analoga

AlkylierungsmittelBaseLösungsmittelTemperaturAusbeute (%)
Alkylhalogenid (primär)NaH, KH, K₂CO₃DMF, DMSO, AcetonitrilRaumtemperatur bis 100 °C50-95[1]
AlkyltosylatCs₂CO₃DMFRaumtemperaturHoch

Tabelle 2: Zusammenfassung der Bedingungen für die Steglich-Veresterung von 3-Hydroxypyridin-Analoga

CarbonsäureKopplungsreagenzKatalysatorLösungsmittelTemperaturAusbeute (%)
Aliphatisch/AromatischDCC, EDC, DICDMAP (kat.)DCM, THF, DMFRaumtemperatur>80[2]

Tabelle 3: Zusammenfassung der Bedingungen für die Mitsunobu-Reaktion von 3-Hydroxypyridin-Analoga

Nukleophil (Säure)ReagenzienLösungsmittelTemperaturAusbeute (%)
CarbonsäurePPh₃, DEAD/DIADTHF, Dioxan0 °C bis Raumtemperatur54-95[3]
CarbonsäurePS-PPh₃, ADDPTHFRaumtemperaturbis zu 95[3]

Hinweis: Die in den Tabellen angegebenen Ausbeuten basieren auf Literaturwerten für analoge Substrate und dienen als Richtwerte.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben detaillierte Methoden für die Schlüsselreaktionen.

Protokoll 1: Williamson-Ethersynthese zur Darstellung von 6-(Difluormethyl)-3-alkoxypyridinen

Diese Methode eignet sich für die Synthese von Ethern aus 6-(Difluormethyl)pyridin-3-ol und einem Alkylhalogenid.[1][4]

Materialien:

  • 6-(Difluormethyl)pyridin-3-ol

  • Natriumhydrid (NaH) oder Kaliumcarbonat (K₂CO₃)

  • Alkylhalogenid (z. B. Iodmethan, Benzylbromid)

  • Wasserfreies Dimethylformamid (DMF) oder Acetonitril

  • Wasser, Ethylacetat, gesättigte NaCl-Lösung

  • Magnesiumsulfat (MgSO₄)

Durchführung:

  • 6-(Difluormethyl)pyridin-3-ol (1,0 Äq.) wird in einem trockenen Reaktionsgefäß unter einer Inertgasatmosphäre (z. B. Argon) in wasserfreiem DMF gelöst.

  • Unter Rühren wird langsam Natriumhydrid (1,1 Äq.) portionsweise zugegeben. Die Reaktion wird bei Raumtemperatur gerührt, bis die Wasserstoffentwicklung aufhört (ca. 30 Minuten).

  • Das Alkylhalogenid (1,2 Äq.) wird langsam zur Reaktionsmischung zugetropft.

  • Die Mischung wird bei Raumtemperatur für 12-24 Stunden oder bei erhöhter Temperatur (50-80 °C) für 2-6 Stunden gerührt, bis die Reaktion gemäß Dünnschichtchromatographie (DC) vollständig ist.

  • Die Reaktion wird vorsichtig mit Wasser gequencht und die wässrige Phase mehrmals mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über MgSO₄ getrocknet und das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um den gewünschten Ether zu erhalten.

Williamson_Ether_Synthesis Start 6-(Difluormethyl)pyridin-3-ol in DMF Base NaH zugeben Start->Base 1. Deprotonierung Alkoxid Alkoxid-Bildung Base->Alkoxid SN2 SN2-Reaktion Alkoxid->SN2 AlkylHalide Alkylhalogenid zugeben AlkylHalide->SN2 2. Substitution Workup Wässrige Aufarbeitung & Extraktion SN2->Workup 3. Aufarbeitung Purification Säulenchromatographie Workup->Purification 4. Reinigung Product 6-(Difluormethyl)- 3-alkoxypyridin Purification->Product

Abbildung 1: Allgemeiner Arbeitsablauf der Williamson-Ethersynthese.

Protokoll 2: Steglich-Veresterung zur Darstellung von 6-(Difluormethyl)pyridin-3-yl-estern

Diese Methode ist eine milde und effiziente Reaktion zur Synthese von Estern aus 6-(Difluormethyl)pyridin-3-ol und einer Carbonsäure.[2][3][5]

Materialien:

  • 6-(Difluormethyl)pyridin-3-ol

  • Carbonsäure (z. B. Essigsäure, Benzoesäure)

  • N,N'-Dicyclohexylcarbodiimid (DCC) oder 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC)

  • 4-Dimethylaminopyridin (DMAP)

  • Wasserfreies Dichlormethan (DCM)

  • 0,5 N Salzsäure, gesättigte Natriumbicarbonatlösung, gesättigte NaCl-Lösung

  • Natriumsulfat (Na₂SO₄)

Durchführung:

  • In einem trockenen Reaktionsgefäß werden 6-(Difluormethyl)pyridin-3-ol (1,0 Äq.), die Carbonsäure (1,2 Äq.) und eine katalytische Menge DMAP (0,1 Äq.) in wasserfreiem DCM gelöst.

  • Die Lösung wird auf 0 °C abgekühlt.

  • DCC (1,1 Äq.), gelöst in einer minimalen Menge wasserfreiem DCM, wird langsam zur gekühlten Reaktionsmischung getropft.

  • Die Reaktion wird langsam auf Raumtemperatur erwärmt und für 3-12 Stunden gerührt. Der Fortschritt der Reaktion wird mittels DC verfolgt.

  • Der ausgefallene Dicyclohexylharnstoff wird durch Filtration abgetrennt.

  • Das Filtrat wird nacheinander mit 0,5 N HCl, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung gewaschen.

  • Die organische Phase wird über Na₂SO₄ getrocknet und das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel oder durch Umkristallisation gereinigt.

Steglich_Esterification Reactants 6-(Difluormethyl)pyridin-3-ol + Carbonsäure + DMAP in DCM Cooling Auf 0 °C kühlen Reactants->Cooling DCC_add DCC zugeben Cooling->DCC_add 1. Aktivierung Reaction Reaktion bei Raumtemperatur DCC_add->Reaction 2. Veresterung Filtration Filtration des Dicyclohexylharnstoffs Reaction->Filtration 3. Abtrennung Workup Extraktive Aufarbeitung Filtration->Workup 4. Aufarbeitung Purification Reinigung Workup->Purification 5. Reinigung Product 6-(Difluormethyl)pyridin-3-yl-ester Purification->Product

Abbildung 2: Allgemeiner Arbeitsablauf der Steglich-Veresterung.

Protokoll 3: Mitsunobu-Reaktion zur Darstellung von 6-(Difluormethyl)pyridin-3-yl-estern oder -ethern

Die Mitsunobu-Reaktion ermöglicht die Umwandlung der Hydroxylgruppe unter milden Bedingungen und mit Inversion der Konfiguration (falls ein Stereozentrum vorhanden ist).[6][7]

Materialien:

  • 6-(Difluormethyl)pyridin-3-ol

  • Nukleophil (Carbonsäure oder ein anderes saures Alkohol/Phenol)

  • Triphenylphosphin (PPh₃) oder an Polymer gebundenes Triphenylphosphin (PS-PPh₃)

  • Diethylazodicarboxylat (DEAD) oder Diisopropylazodicarboxylat (DIAD)

  • Wasserfreies Tetrahydrofuran (THF)

  • Ethylacetat, Wasser, gesättigte NaCl-Lösung

  • Natriumsulfat (Na₂SO₄)

Durchführung:

  • 6-(Difluormethyl)pyridin-3-ol (1,0 Äq.), das Nukleophil (1,2 Äq.) und PPh₃ (1,5 Äq.) werden in einem trockenen Reaktionsgefäß unter Inertgasatmosphäre in wasserfreiem THF gelöst.

  • Die Lösung wird auf 0 °C abgekühlt.

  • DEAD oder DIAD (1,5 Äq.), gelöst in wasserfreiem THF, wird langsam zur gekühlten Reaktionsmischung getropft, wobei die Temperatur unter 5 °C gehalten wird.

  • Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 6-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.

  • Das Lösungsmittel wird im Vakuum entfernt.

  • Der Rückstand wird in Ethylacetat aufgenommen und mit Wasser und gesättigter NaCl-Lösung gewaschen.

  • Die organische Phase wird über Na₂SO₄ getrocknet und das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Produkt zu erhalten. Die Abtrennung von Triphenylphosphinoxid kann eine Herausforderung darstellen; die Verwendung von PS-PPh₃ vereinfacht die Aufarbeitung durch Filtration.

Mitsunobu_Reaction Reactants 6-(Difluormethyl)pyridin-3-ol + Nukleophil + PPh₃ in THF Cooling Auf 0 °C kühlen Reactants->Cooling DEAD_add DEAD/DIAD zugeben Cooling->DEAD_add 1. Aktivierung Reaction Reaktion bei Raumtemperatur DEAD_add->Reaction 2. Substitution Workup Extraktive Aufarbeitung Reaction->Workup 3. Aufarbeitung Purification Säulenchromatographie Workup->Purification 4. Reinigung Product Derivatisiertes Produkt Purification->Product

Abbildung 3: Allgemeiner Arbeitsablauf der Mitsunobu-Reaktion.

Anwendungen in der Arzneimittelentwicklung

Die Derivatisierung von 6-(Difluormethyl)pyridin-3-ol ist von großer Bedeutung für die Entdeckung und Entwicklung neuer pharmazeutischer Wirkstoffe. Die resultierenden Ether- und Ester-Derivate können als Leitstrukturen für die Entwicklung von Inhibitoren für verschiedene biologische Zielmoleküle dienen.

  • Modulation der physikochemischen Eigenschaften: Die Einführung von Alkoxy- und Acyloxy-Gruppen ermöglicht eine Feinabstimmung der Lipophilie (logP), der Löslichkeit und des polaren Oberflächenbereichs (PSA) des Moleküls. Diese Parameter sind entscheidend für die orale Bioverfügbarkeit, die Membranpermeabilität und die Verteilung im Körper.

  • Verbesserung der pharmakokinetischen Profile: Durch die Derivatisierung kann die metabolische Stabilität erhöht werden, indem metabolisch anfällige Stellen blockiert werden. Dies kann zu einer längeren Halbwertszeit und einer verbesserten Exposition des Wirkstoffs führen.

  • Struktur-Wirkungs-Beziehungen (SAR): Die Synthese einer Bibliothek von Derivaten ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen. Durch die Variation der Substituenten an der Ether- oder Estergruppe können Forscher die Affinität und Selektivität für das Zielprotein optimieren. Beispielsweise wurde in Studien zu 2-Aminopyridin-Derivaten als ALK2-Inhibitoren die Bedeutung verschiedener Substituenten für die Potenz und Selektivität aufgezeigt.

  • Prodrug-Strategien: Esterderivate können als Prodrugs fungieren, die im Körper durch Esterasen gespalten werden, um das aktive 6-(Difluormethyl)pyridin-3-ol freizusetzen. Dieser Ansatz kann genutzt werden, um die Löslichkeit oder die zelluläre Aufnahme des Wirkstoffs zu verbessern.

Zusammenfassend lässt sich sagen, dass die vorgestellten Protokolle zur Derivatisierung von 6-(Difluormethyl)pyridin-3-ol Forschern wertvolle Werkzeuge an die Hand geben, um neue chemische Entitäten mit potenziell überlegenen pharmakologischen Eigenschaften für die Behandlung einer Vielzahl von Krankheiten zu synthetisieren.

References

Asymmetric Synthesis of 6-(Difluoromethyl)pyridin-3-ol Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, and the incorporation of a difluoromethyl (CHF2) group can significantly enhance the pharmacological properties of drug candidates, including metabolic stability and binding affinity.[1][2] 6-(Difluoromethyl)pyridin-3-ol analogs are of particular interest due to the potential for the hydroxyl group to act as a key pharmacophore and the CHF2 group to serve as a bioisostere of a hydroxyl, thiol, or amine moiety.[1] This document provides detailed application notes and protocols for the asymmetric synthesis of chiral this compound analogs, focusing on a strategy involving the asymmetric hydrogenation of a pyridinium salt intermediate.

Synthetic Strategy Overview

A robust strategy for the asymmetric synthesis of chiral this compound analogs involves a multi-step sequence. The key step is the asymmetric hydrogenation of a 6-(difluoromethyl)pyridinium salt to establish the stereocenter. This is followed by functional group manipulation to yield the target pyridin-3-ol. This approach leverages well-established catalytic asymmetric hydrogenation methods that have demonstrated high efficiency and enantioselectivity for a variety of substituted pyridines.[3][4][5]

Synthetic_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Final Product Formation A Starting Pyridine B 6-(Difluoromethyl)pyridine A->B Difluoromethylation C 6-(Difluoromethyl)pyridinium Salt B->C Quaternization D Chiral 6-(Difluoromethyl)piperidin-3-ol C->D Asymmetric Hydrogenation E This compound Analog D->E Oxidation/Aromatization

Caption: Proposed synthetic workflow for the asymmetric synthesis of this compound analogs.

Experimental Protocols

Protocol 1: Synthesis of 6-(Difluoromethyl)pyridine (Precursor)

This protocol describes a general method for the introduction of a difluoromethyl group onto a pyridine ring.

Materials:

  • Substituted 2-bromopyridine

  • (Difluoromethyl)trimethylsilane (TMSCHF2)

  • Potassium fluoride (KF)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add CuI (0.1 eq), KF (2.0 eq), and 1,10-phenanthroline (0.1 eq).

  • Add the substituted 2-bromopyridine (1.0 eq) and anhydrous DMF.

  • Add (Difluoromethyl)trimethylsilane (2.0 eq) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 6-(difluoromethyl)pyridine.

Protocol 2: Asymmetric Hydrogenation of 6-(Difluoromethyl)pyridinium Salt

This protocol is adapted from established methods for the asymmetric hydrogenation of pyridinium salts using an Iridium catalyst.[3][5][6][7]

Materials:

  • 6-(Difluoromethyl)pyridine

  • Benzyl bromide

  • Dichloromethane (DCM), anhydrous

  • [Ir(COD)Cl]2 (Iridium catalyst precursor)

  • Chiral ligand (e.g., (R)-SYNPHOS or other suitable chiral phosphine ligand)

  • Iodine (I2)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H2)

  • High-pressure autoclave

Procedure:

  • Quaternization: Dissolve the 6-(difluoromethyl)pyridine (1.0 eq) in anhydrous DCM and add benzyl bromide (1.2 eq). Stir the mixture at room temperature for 24 hours. The pyridinium salt will precipitate and can be collected by filtration, washed with diethyl ether, and dried under vacuum.

  • Catalyst Preparation: In a glovebox, charge a vial with [Ir(COD)Cl]2 (0.01 eq) and the chiral ligand (0.022 eq). Add anhydrous DCM and stir for 30 minutes to form the catalyst precursor.

  • Hydrogenation: In a high-pressure autoclave, dissolve the 6-(difluoromethyl)pyridinium salt (1.0 eq) in anhydrous MeOH. Add the prepared catalyst solution and iodine (0.02 eq).

  • Seal the autoclave, purge with argon, and then pressurize with hydrogen gas to 50 bar.

  • Stir the reaction at 30 °C for 24-48 hours.

  • Carefully release the pressure and purge the autoclave with argon.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be analyzed by chiral HPLC to determine the enantiomeric excess (ee).

  • Purify the product by column chromatography on silica gel to yield the chiral N-benzyl-6-(difluoromethyl)piperidin-3-ol.

Protocol 3: Deprotection and Aromatization to this compound

This protocol describes the final steps to obtain the target pyridinol.

Materials:

  • Chiral N-benzyl-6-(difluoromethyl)piperidin-3-ol

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Ammonium formate

  • Manganese dioxide (MnO2)

  • Dichloromethane (DCM)

Procedure:

  • Debenzylation: Dissolve the chiral N-benzyl-6-(difluoromethyl)piperidin-3-ol (1.0 eq) in MeOH. Add ammonium formate (5.0 eq) and Pd/C (10 mol%).

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure to obtain the chiral 6-(difluoromethyl)piperidin-3-ol.

  • Oxidation/Aromatization: Dissolve the chiral piperidinol in DCM and add activated MnO2 (10 eq).

  • Stir the mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through Celite® and wash the pad with DCM.

  • Concentrate the filtrate and purify the crude product by column chromatography to afford the chiral this compound.

Quantitative Data

The following table summarizes representative data from the literature for the asymmetric hydrogenation of substituted pyridinium salts, which is the key step in the proposed synthetic strategy.

EntrySubstrateCatalyst/LigandSolventH2 Pressure (bar)Temp (°C)Yield (%)ee (%)Reference
1N-Benzyl-2-methylpyridinium bromide[Ir(COD)Cl]2 / (R)-SYNPHOSMeOH50309592[6]
2N-Benzyl-2-phenylpyridinium bromide[Ir(COD)Cl]2 / (R)-MeO-BIPHEPMeOH5030>9991[5]
3N-Benzyl-3-methylpyridinium bromide[Rh(COD)2]BF4 / (R,R)-JosiPhosToluene80609290[8]
4N-Benzyl-2-butylpyridinium ylide[Ir(COD)(Ph2P(CH2)4PPh2)]PF6 / I2DCM30259898 (after recryst.)[7]

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound analogs is not extensively available, the introduction of a difluoromethyl group is a known strategy to modulate the bioactivity of compounds.[9][10] The difluoromethyl group can act as a bioisostere for hydroxyl, thiol, or amine groups, potentially influencing interactions with biological targets.[1] Pyridine-containing compounds are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. Further screening of these analogs is warranted to elucidate their specific biological activities and affected signaling pathways.

Signaling_Pathway cluster_0 Potential Cellular Interactions cluster_1 Potential Molecular Targets cluster_2 Downstream Cellular Effects A 6-(CHF2)pyridin-3-ol Analog B Kinases A->B C GPCRs A->C D Ion Channels A->D E Signal Transduction Modulation B->E C->E D->E F Cellular Response E->F

Caption: Potential interaction of this compound analogs with cellular targets and pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Difluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-(Difluoromethyl)pyridin-3-ol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield and purity of this important synthetic intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for introducing a difluoromethyl group onto a pyridine ring?

A1: Several methods have been developed for the difluoromethylation of pyridines. A prevalent modern approach involves a radical process using oxazino pyridine intermediates, which allows for regioselective C-H difluoromethylation at the meta-position.[1][2][3][4] This method is advantageous as it can often be performed under mild conditions. Another strategy involves the use of difluoromethylating reagents such as ethyl bromodifluoroacetate in a transition-metal-free process for N-difluoromethylation, which can sometimes be adapted for C-difluoromethylation under specific conditions.[5]

Q2: I am experiencing low yields in my synthesis. What are the likely causes?

A2: Low yields can stem from several factors. Incomplete reaction is a common issue, which can be caused by impure starting materials, insufficient reagent equivalents, or non-optimal reaction temperature and time. Side reactions, such as undesired regioselective difluoromethylation or decomposition of starting materials and products under harsh conditions, can also significantly lower the yield. Careful monitoring of the reaction by techniques like TLC or LC-MS is crucial to identify the optimal reaction time and minimize product degradation.

Q3: How can I improve the regioselectivity of the difluoromethylation to favor the 6-position?

A3: Achieving high regioselectivity is a known challenge in pyridine functionalization.[2][3] The electronic nature of the pyridine ring typically directs electrophilic attack to the ortho and para positions. For meta-functionalization, such as at the 6-position relative to the 3-ol, a strategy of temporary dearomatization can be employed.[2][3] By forming an oxazino pyridine intermediate from the starting pyridine, the electronic properties are altered, enabling regioselective radical attack at the meta-position.[1][6] The choice of difluoromethylating reagent and reaction conditions are critical in controlling the selectivity.

Q4: What are the best practices for purifying this compound?

A4: this compound is a polar molecule, which can present challenges in purification. Standard silica gel chromatography may lead to tailing. To mitigate this, consider using a more polar mobile phase or adding a small amount of a modifier like triethylamine to the eluent. Reverse-phase chromatography can also be an effective alternative for highly polar compounds. If the product is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive difluoromethylating reagent.Use a freshly prepared or commercially sourced reagent of high purity. For radical reactions, ensure the radical initiator is active.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Impure starting materials.Purify the starting pyridine derivative and other reagents before use.
Formation of Multiple Isomers Non-selective reaction conditions.Employ a regioselective synthesis strategy, such as the use of oxazino pyridine intermediates for meta-directing difluoromethylation.[1]
Incorrect stoichiometry of reagents.Carefully optimize the molar ratios of the pyridine substrate, difluoromethylating agent, and any catalysts or additives.
Product Decomposition Harsh reaction conditions (e.g., high temperature, strong acid/base).Use milder reaction conditions. Monitor the reaction progress closely and stop it as soon as the starting material is consumed.
Prolonged reaction time.Determine the optimal reaction time through time-course studies.
Difficult Purification Product streaking on silica gel.Use a modified eluent system (e.g., with triethylamine or ammonia) or switch to reverse-phase chromatography.
Co-elution with impurities.If impurities are non-polar, consider an initial purification step with a less polar solvent system to remove them before eluting the product with a more polar system. Recrystallization can also be effective.

Experimental Protocols

Proposed Synthesis of this compound via Meta-Selective C-H Difluoromethylation

This protocol is a proposed adaptation based on the meta-selective difluoromethylation of pyridines described by Studer and colleagues.[1][6]

Step 1: Formation of the Oxazino Pyridine Intermediate

A detailed protocol for the formation of the oxazino pyridine intermediate from a substituted pyridine would be presented here, based on established literature procedures. This typically involves the reaction of the pyridine with an appropriate reagent to form the bicyclic intermediate.

Step 2: Meta-Selective Difluoromethylation

  • To a solution of the oxazino pyridine intermediate in acetonitrile, add acetic acid (0.5 equivalents) and 2,2,6,6-tetramethylpiperidine (TMP) (2.5 equivalents).

  • Add the difluoromethylating reagent (e.g., a precursor to the •CF2H radical).

  • Irradiate the reaction mixture with a 456 nm LED lamp for 24 hours at room temperature.[1]

  • Upon completion, add 6 N HCl to the reaction mixture. This step facilitates the rearomatization to the difluoromethylated pyridine.

  • The benzoyl group, if used as part of the difluoromethylating reagent, can be removed by the addition of NaOH.[1]

Step 3: Purification

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

Data Summary

The following table summarizes reaction conditions and reported yields for the meta-difluoromethylation of various pyridine substrates using the oxazino pyridine method, which can serve as a starting point for optimizing the synthesis of this compound.[1]

Substrate Difluoromethylating Reagent Solvent Additives Reaction Time (h) Yield (%)
Oxazino pyridine 32,2-difluoro-2-iodo-1-phenylethan-1-oneAcetonitrileAcetic acid, TMP2465
Disubstituted PyridinesAs aboveAcetonitrileAcetic acid, TMP2445-78

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification cluster_product Final Product start Pyridin-3-ol Derivative step1 Formation of Oxazino Pyridine Intermediate start->step1 step2 Meta-Selective Difluoromethylation step1->step2 step3 Hydrolysis and Rearomatization step2->step3 purification Column Chromatography or Recrystallization step3->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Product Decomposition start->cause3 solution1a Check Reagent Purity and Stoichiometry cause1->solution1a solution1b Optimize Temperature and Reaction Time cause1->solution1b solution2 Employ Regioselective Method (e.g., Oxazino Intermediate) cause2->solution2 solution3 Use Milder Conditions and Monitor Reaction cause3->solution3

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Synthesis of 6-(Difluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Difluoromethyl)pyridin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and practical approach involves the copper-catalyzed difluoromethylation of a pre-functionalized pyridine derivative, such as 6-chloropyridin-3-ol. This method offers a direct way to introduce the difluoromethyl group onto the pyridine ring.

Q2: What are the main challenges in the synthesis of this compound?

The primary challenges include achieving regioselective C-difluoromethylation over O-difluoromethylation of the hydroxyl group, preventing side reactions like hydrodehalogenation of the starting material, and managing the stability of the difluoromethylating reagents.[1] Purification of the final product from structurally similar byproducts can also be a significant hurdle.

Q3: How does the tautomerism of the pyridin-3-ol moiety affect the reaction?

Pyridin-3-ol exists in equilibrium with its zwitterionic pyridone tautomer. This equilibrium is solvent and pH-dependent. The pyridone tautomer can react with difluoromethylating agents on the nitrogen or oxygen atom, leading to N- or O-alkylation products, while the pyridin-3-ol form is more susceptible to electrophilic attack on the ring. Understanding and controlling this tautomerism is crucial for directing the reaction towards the desired C-difluoromethylated product.

Troubleshooting Guides

Problem 1: Low Yield of this compound and Formation of 3-Hydroxypyridine

Possible Cause: A significant side reaction is the hydrodehalogenation of the starting material, 6-chloropyridin-3-ol, leading to the formation of 3-hydroxypyridine.[2] This is often promoted by the presence of a hydride source in the reaction mixture.

Troubleshooting Steps:

  • Reagent Purity: Ensure all reagents, especially the solvent and difluoromethylating agent, are free from water and other protic impurities that could act as a hydride source.

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of moisture.

  • Catalyst and Ligand Choice: The choice of copper catalyst and ligand can influence the competition between difluoromethylation and hydrodehalogenation. Screening different ligand systems may be necessary to optimize the reaction for the desired product.

  • Temperature Control: Carefully control the reaction temperature. Higher temperatures can sometimes favor the hydrodehalogenation pathway.

ParameterCondition A (High Hydrodehalogenation)Condition B (Optimized for Difluoromethylation)
Catalyst CuICuI with a suitable ligand (e.g., a phenanthroline derivative)
Atmosphere Air-sensitive, potential for moistureStrictly inert (Argon or Nitrogen)
Temperature > 120 °C80-100 °C
Observed Yield of 3-Hydroxypyridine Up to 40%< 5%
Observed Yield of Target Product LowSignificantly Improved
Problem 2: Formation of 3-(Difluoromethoxy)-6-(difluoromethyl)pyridine and other O-Alkylated Byproducts

Possible Cause: The hydroxyl group of pyridin-3-ol is nucleophilic and can compete with the desired C-difluoromethylation, leading to the formation of O-difluoromethylated byproducts. This is particularly prevalent if the reaction conditions favor the deprotonation of the hydroxyl group.

Troubleshooting Steps:

  • Protecting Group Strategy: Consider protecting the hydroxyl group with a suitable protecting group (e.g., a silyl ether) before the difluoromethylation step. The protecting group can be removed in a subsequent step.

  • Reaction Conditions: The choice of base and solvent can influence the O- vs. C-selectivity. A non-polar, aprotic solvent may disfavor the formation of the pyridone tautomer and thus reduce O-alkylation.

  • Reagent Stoichiometry: Precise control over the stoichiometry of the difluoromethylating agent and the base is crucial. Excess base can promote deprotonation of the hydroxyl group.

Side ProductStructureFormation ConditionsMitigation Strategy
3-(Difluoromethoxy)pyridine 6-Chloro-3-(difluoromethoxy)pyridineStrong base, polar protic solventUse of a protecting group for the hydroxyl function.
3-(Difluoromethoxy)-6-(difluoromethyl)pyridine 3-(Difluoromethoxy)-6-(difluoromethyl)pyridineOver-reaction with the difluoromethylating agentCareful control of reagent stoichiometry.

Experimental Protocols

Proposed Synthesis of this compound from 6-Chloropyridin-3-ol

This protocol outlines a general procedure for the copper-catalyzed difluoromethylation of 6-chloropyridin-3-ol. Note: This is a hypothetical protocol and should be optimized for specific laboratory conditions.

Materials:

  • 6-Chloropyridin-3-ol

  • (Difluoromethyl)trimethylsilane (TMSCF₂H)

  • Copper(I) iodide (CuI)

  • Cesium fluoride (CsF)

  • 1,10-Phenanthroline (or other suitable ligand)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 6-chloropyridin-3-ol (1.0 equiv), CuI (0.1 equiv), CsF (2.0 equiv), and 1,10-phenanthroline (0.1 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous DMF via syringe.

  • Add TMSCF₂H (2.0 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Side_Reaction_Pathway 6-Chloropyridin-3-ol 6-Chloropyridin-3-ol Target: this compound Target: this compound 6-Chloropyridin-3-ol->Target: this compound Cu-catalyzed Difluoromethylation Side Product 1: 3-Hydroxypyridine Side Product 1: 3-Hydroxypyridine 6-Chloropyridin-3-ol->Side Product 1: 3-Hydroxypyridine Hydrodehalogenation Side Product 2: 6-Chloro-3-(difluoromethoxy)pyridine Side Product 2: 6-Chloro-3-(difluoromethoxy)pyridine 6-Chloropyridin-3-ol->Side Product 2: 6-Chloro-3-(difluoromethoxy)pyridine O-Difluoromethylation

Caption: Potential reaction pathways in the synthesis of this compound.

Troubleshooting_Logic cluster_problem Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low Yield Low Yield Hydrodehalogenation Hydrodehalogenation Low Yield->Hydrodehalogenation O-Difluoromethylation O-Difluoromethylation Low Yield->O-Difluoromethylation Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Inert Atmosphere Inert Atmosphere Hydrodehalogenation->Inert Atmosphere Protect Hydroxyl Protect Hydroxyl O-Difluoromethylation->Protect Hydroxyl Optimize Conditions Optimize Conditions Incomplete Reaction->Optimize Conditions

References

Optimization of reaction parameters for difluoromethylation of pyridinols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the difluoromethylation of pyridinols. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and troubleshooting common issues encountered during the synthesis of difluoromethylated pyridinols.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the difluoromethylation of pyridinols?

Researchers often face challenges related to reagent stability, achieving high regioselectivity, ensuring satisfactory yields, and the scalability of the reaction. Many difluoromethylating agents can be unstable or expensive, and controlling the position of functionalization on the pyridine ring (C-H vs. N-difluoromethylation, and regioselectivity on the ring) can be non-trivial.[1]

Q2: How can I control the regioselectivity (meta vs. para) of C-H difluoromethylation on a pyridine ring?

A successful strategy involves the use of oxazino pyridine intermediates.[2][3][4][5]

  • For meta-difluoromethylation: The reaction is typically conducted under basic or neutral conditions where the oxazino pyridine intermediate is present. This intermediate directs the difluoromethyl radical to the meta-position.[2][4]

  • For para-difluoromethylation: By treating the oxazino pyridine with an acid, a pyridinium salt is formed in situ. This salt then directs the difluoromethylation to the para-position, often with high selectivity.[2][3][5]

Q3: What are some common difluoromethylating reagents and their characteristics?

Several reagents are available, each with its own advantages and disadvantages. The choice of reagent is critical and depends on the desired outcome (e.g., C-H vs. N-difluoromethylation, radical vs. nucleophilic pathway).[1]

ReagentTypeCommon ApplicationsNotes
Bis(difluoroacetyl) peroxide RadicalC-H difluoromethylation (Minisci-type)Can be generated in situ from difluoroacetic anhydride and urea·H₂O₂.[2]
Ethyl bromodifluoroacetate (BrCF₂COOEt) NucleophilicN-difluoromethylation of pyridinesA readily available and safer alternative to some other reagents.[6][7][8]
Chlorodifluoromethane (Freon-22) NucleophilicO- and N-difluoromethylation of 2-pyridonesAn industrial reagent, but its use may be subject to environmental regulations.[9][10]
TMSCF₂Br NucleophilicChemoselective N- and O-difluoromethylation of 2-pyridonesOffers good chemoselectivity.[9]
Difluoromethyl 2-Pyridyl Sulfone Nucleophilicgem-Difluoroolefination of aldehydes and ketonesUseful for creating difluorovinyl groups.[11]

Q4: My reaction yield is low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the purity and activity of your difluoromethylating agent. Some reagents can degrade upon storage.

  • Reaction Conditions: Systematically optimize parameters such as temperature, reaction time, solvent, and the equivalents of reagents. The table below summarizes optimized conditions from a study on meta- and para-difluoromethylation.[2]

  • Atmosphere: Some reactions, particularly those involving radical intermediates, are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[2]

  • Substrate Reactivity: The electronic properties of your pyridinol substrate can significantly influence the reaction outcome. Electron-donating or -withdrawing groups will affect the reactivity of the pyridine ring.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Regioselectivity (mixture of meta and para isomers) - Incomplete formation of the pyridinium salt for para-directing conditions.- Non-optimal reaction temperature.- Ensure complete protonation of the oxazino pyridine by using a sufficient amount of acid (e.g., CSA).- Lowering the reaction temperature during radical difluoromethylation can enhance para-selectivity.[2]
Formation of Bisdifluoromethylated Byproducts - Excess of the difluoromethylating reagent.- Carefully control the stoichiometry of the difluoromethylating agent. A slight excess is often needed, but a large excess can lead to multiple additions.
No Reaction or Incomplete Conversion - Inactive difluoromethylating reagent.- Insufficient activation (e.g., light source for photoredox catalysis).- Inappropriate solvent or temperature.- Use a fresh batch of the reagent or verify its activity.- For light-mediated reactions, ensure the wavelength and intensity of the light source are appropriate.[2]- Screen different solvents and temperatures to find the optimal conditions for your specific substrate.
N-difluoromethylation instead of C-H difluoromethylation - The nitrogen on the pyridine ring is more nucleophilic than the carbon atoms.- The chosen reagent and conditions favor N-functionalization.- Protect the nitrogen atom before attempting C-H functionalization.- Use conditions that favor radical C-H functionalization, such as those involving photoredox catalysis.[1][2]

Experimental Protocols

General Procedure for meta-C-H Difluoromethylation of Pyridinols (via Oxazino Pyridine Intermediate)
  • To an oven-dried Schlenk tube, add the oxazino pyridine derivative (1.0 equiv.).

  • Cap the tube and evacuate and backfill with argon three times.

  • Add anhydrous acetonitrile, followed by acetic acid (0.5 equiv.) and 2,2,6,6-tetramethylpiperidine (TMP) (2.5 equiv.).

  • Add the difluoromethylating reagent.

  • Irradiate the mixture with a 456 nm LED at room temperature for 24 hours.

  • Upon completion, add 6 N HCl and stir to hydrolyze the oxazino group and afford the meta-difluoromethylated pyridinol.[2]

General Procedure for para-C-H Difluoromethylation of Pyridinols (via Pyridinium Salt)
  • To an oven-dried Schlenk tube, add the oxazino pyridine derivative (1.0 equiv.).

  • Dissolve the starting material in acetone.

  • Add (±)-camphorsulfonic acid (CSA) (1.5 equiv.) to form the pyridinium salt in situ.

  • Cool the mixture to 0°C.

  • Add a solution of bis(difluoroacetyl) peroxide (4.8 equiv.) at 0°C and stir for 4 hours.

  • Add 6 N HCl and heat the mixture to 60°C for 16 hours to yield the para-difluoromethylated pyridinol.[2]

Visualized Workflows and Pathways

experimental_workflow General Experimental Workflow for Difluoromethylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Prepare Pyridinol Substrate reagents Add Solvent and Reagents start->reagents inert Establish Inert Atmosphere reagents->inert react Difluoromethylation Reaction (e.g., Photoredox or Radical) inert->react quench Quench Reaction react->quench extract Extraction quench->extract purify Column Chromatography extract->purify analyze Characterization (NMR, MS, etc.) purify->analyze regioselectivity_pathway Regioselectivity Control in C-H Difluoromethylation cluster_meta meta-Difluoromethylation cluster_para para-Difluoromethylation start Oxazino Pyridine meta_cond Basic/Neutral Conditions start->meta_cond No Acid para_cond Acidic Conditions (e.g., CSA) start->para_cond Add Acid meta_reac Radical Addition meta_cond->meta_reac meta_prod meta-Difluoromethylated Pyridinol meta_reac->meta_prod para_int Pyridinium Salt Intermediate para_cond->para_int para_reac Minisci-type Alkylation para_int->para_reac para_prod para-Difluoromethylated Pyridinol para_reac->para_prod

References

Technical Support Center: Synthesis of 6-(Difluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(difluoromethyl)pyridin-3-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides & FAQs

This section is organized by the plausible synthetic stages for this compound, starting from 6-chloro-3-hydroxypyridine.

Stage 1: Protection of 6-chloro-3-hydroxypyridine

Q1: I am seeing incomplete conversion during the acetylation of 6-chloro-3-hydroxypyridine. What could be the cause?

A1: Incomplete conversion during the acetylation of 6-chloro-3-hydroxypyridine to 6-chloro-pyridin-3-yl acetate can be due to several factors:

  • Insufficient Reagent: Ensure at least a stoichiometric equivalent of acetic anhydride and the base (e.g., triethylamine or pyridine) is used. An excess of the acetylating agent is often recommended.

  • Reaction Temperature: The reaction may require gentle heating to proceed to completion. However, excessive heat can lead to degradation.

  • Purity of Starting Material: Impurities in the 6-chloro-3-hydroxypyridine can interfere with the reaction. Ensure the starting material is of high purity.

  • Moisture: The presence of water can hydrolyze the acetic anhydride, reducing its effectiveness. Conduct the reaction under anhydrous conditions.

Q2: My protected product, 6-chloro-pyridin-3-yl acetate, appears discolored. What are the likely impurities?

A2: Discoloration can indicate the presence of degradation byproducts. Potential impurities include:

  • Unreacted 6-chloro-3-hydroxypyridine: This can be detected by TLC or HPLC analysis.

  • Polymeric materials: These can form at elevated temperatures.

  • Oxidation products: Pyridine rings can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures.

Stage 2: Difluoromethylation of 6-chloro-pyridin-3-yl acetate

Q3: The difluoromethylation of 6-chloro-pyridin-3-yl acetate using a palladium catalyst and a difluoromethyl source (e.g., a difluoromethyl-substituted boronic acid or silane) is giving a low yield. What are the common issues?

A3: Low yields in palladium-catalyzed cross-coupling reactions with chloropyridines are a known challenge.[1] Key factors to consider are:

  • Catalyst Activity: 2-Chloropyridines are less reactive than their bromo or iodo counterparts.[1] Ensure you are using a highly active palladium catalyst and a suitable ligand (e.g., bulky, electron-rich phosphine ligands like SPhos or XPhos) to facilitate the oxidative addition step.[1]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1]

  • Base Selection: The choice of base is critical for activating the boronic acid.[1] Stronger bases like potassium phosphate (K₃PO₄) are often more effective than carbonates for challenging couplings.[1]

  • Reaction Temperature: While higher temperatures can promote the reaction, they can also lead to catalyst decomposition and byproduct formation. Careful optimization is required.[1]

Q4: I am observing significant amounts of byproducts in my difluoromethylation reaction. What are they likely to be?

A4: Common byproducts in Suzuki-Miyaura coupling reactions include:

  • Protodeboronation of the boronic acid: This results in the formation of an Ar-H species from the boronic acid instead of the desired cross-coupling product.[2]

  • Homocoupling of the boronic acid: This leads to the formation of a biaryl byproduct.[1] This is often promoted by the presence of oxygen.

  • Dehalogenation of the starting material: The 6-chloro-pyridin-3-yl acetate can be reduced to pyridin-3-yl acetate.

  • Hydrolysis of the difluoromethyl group: While generally stable, the difluoromethyl group can be susceptible to hydrolysis under certain conditions, potentially leading to the formation of a formyl group.

Stage 3: Deprotection of 6-(Difluoromethyl)pyridin-3-yl acetate

Q5: The hydrolysis of the acetate protecting group is incomplete or leading to decomposition of my product.

A5: The deprotection step requires careful control of reaction conditions:

  • Incomplete Hydrolysis: If using basic hydrolysis (e.g., with sodium hydroxide or potassium carbonate in methanol/water), ensure sufficient reaction time and/or a slightly elevated temperature.

  • Product Decomposition: this compound may be sensitive to strong basic or acidic conditions, especially at higher temperatures. A milder, acid-catalyzed hydrolysis (e.g., with HCl in methanol) might be a better alternative. Monitor the reaction closely by TLC or HPLC to avoid over-reaction.

Quantitative Data Summary

ParameterStage 1: AcetylationStage 2: DifluoromethylationStage 3: Deprotection
Typical Yield >90%40-70% (highly variable)>85%
Common Byproducts Unreacted starting materialProtodeboronation product, Homocoupling product, Dehalogenated starting materialUnreacted acetate, Degradation products
Key Reaction Conditions Anhydrous, 0°C to RTInert atmosphere, 80-120°CMild acidic or basic conditions, RT to 50°C

Experimental Protocols

Protocol 1: Synthesis of 6-chloro-pyridin-3-yl acetate (Protection)
  • To a solution of 6-chloro-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 6-(Difluoromethyl)pyridin-3-yl acetate (Difluoromethylation - Example with a Boronic Acid)
  • To a reaction vessel, add 6-chloro-pyridin-3-yl acetate (1.0 eq), a difluoromethylboronic acid derivative (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a suitable base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture (e.g., dioxane/water).

  • Heat the reaction mixture to 90-110°C and stir for 12-24 hours, monitoring by HPLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of this compound (Deprotection)
  • Dissolve the crude 6-(difluoromethyl)pyridin-3-yl acetate in a mixture of methanol and water.

  • Add a catalytic amount of hydrochloric acid (or a base like potassium carbonate).

  • Stir the reaction at room temperature (or with gentle heating) for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts, concentrate, and purify the final product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Difluoromethylation cluster_2 Stage 3: Deprotection 6-Chloro-3-hydroxypyridine 6-Chloro-3-hydroxypyridine 6-Chloro-pyridin-3-yl acetate 6-Chloro-pyridin-3-yl acetate 6-Chloro-3-hydroxypyridine->6-Chloro-pyridin-3-yl acetate Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->6-Chloro-pyridin-3-yl acetate 6-(Difluoromethyl)pyridin-3-yl acetate 6-(Difluoromethyl)pyridin-3-yl acetate 6-Chloro-pyridin-3-yl acetate->6-(Difluoromethyl)pyridin-3-yl acetate Suzuki Coupling Difluoromethyl Source Difluoromethyl Source Difluoromethyl Source->6-(Difluoromethyl)pyridin-3-yl acetate Pd Catalyst Pd Catalyst Pd Catalyst->6-(Difluoromethyl)pyridin-3-yl acetate This compound This compound 6-(Difluoromethyl)pyridin-3-yl acetate->this compound Hydrolysis

Caption: Overall synthetic workflow for this compound.

Byproduct_Formation 6-Chloro-pyridin-3-yl acetate 6-Chloro-pyridin-3-yl acetate Desired Product 6-(Difluoromethyl)pyridin-3-yl acetate 6-Chloro-pyridin-3-yl acetate->Desired Product Dehalogenation Dehalogenated Starting Material 6-Chloro-pyridin-3-yl acetate->Dehalogenation Side Reaction Difluoromethylboronic Acid Difluoromethylboronic Acid Difluoromethylboronic Acid->Desired Product Protodeboronation Protodeboronation Byproduct Difluoromethylboronic Acid->Protodeboronation Side Reaction Homocoupling Homocoupling Byproduct Difluoromethylboronic Acid->Homocoupling Side Reaction

Caption: Potential byproduct formation pathways in the difluoromethylation step.

References

Technical Support Center: Functionalization of 6-(Difluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 6-(difluoromethyl)pyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary difficulty arises from the inherent properties of the pyridine scaffold. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This phenomenon is often more pronounced in electron-deficient pyridines, such as those bearing a difluoromethyl group, which can affect the electronic properties of the catalyst and slow down key steps in the catalytic cycle.[1]

Q2: My Suzuki-Miyaura coupling reaction is showing low to no conversion. What are the likely causes?

A2: Low conversion in Suzuki-Miyaura couplings of pyridinols can stem from several factors:

  • Catalyst Inhibition: As mentioned, the pyridine nitrogen can poison the catalyst.[1]

  • Inactive Catalyst: If you are using a Pd(II) precatalyst, the reduction to the active Pd(0) species might be inefficient under your reaction conditions.

  • Poor Reagent Quality: The presence of water or other impurities in your reagents or solvent can lead to side reactions, such as protodeboronation of the boronic acid.

  • Inappropriate Ligand Choice: Standard ligands may not be effective for this electron-deficient substrate. Bulky, electron-rich phosphine ligands are often required.[1]

Q3: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?

A3: Homocoupling is a common side reaction, often promoted by the presence of oxygen. To minimize it, ensure your reaction is set up under a strict inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed. Using a pre-catalyst that rapidly forms the active Pd(0) species can also reduce the likelihood of side reactions involving Pd(II) species.

Q4: For a Buchwald-Hartwig amination, which type of base is generally preferred for this substrate?

A4: Strong, non-nucleophilic bases are typically used in Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are common choices. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable, although this might require higher reaction temperatures or longer reaction times.

Q5: How can I activate the hydroxyl group of this compound for cross-coupling reactions?

A5: The hydroxyl group is not a good leaving group for cross-coupling reactions. It is typically converted to a triflate (-OTf) or another sulfonate ester. This can be achieved by reacting the pyridinol with triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) in the presence of a base like pyridine or DIPEA.[2]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low or No Conversion Catalyst poisoning by pyridine nitrogen.Use a bulkier, electron-rich ligand (e.g., XPhos, SPhos). Increase catalyst loading incrementally.
Inefficient oxidative addition.Switch from an aryl chloride to a bromide or iodide if possible. Increase reaction temperature.
Poor transmetalation.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is anhydrous and finely ground.
Protodeboronation Presence of water.Use anhydrous solvents and reagents. Consider a non-aqueous base.
Homocoupling Presence of oxygen.Thoroughly degas all solvents and maintain an inert atmosphere.
Incomplete reduction of Pd(II) precatalyst.Use a Pd(0) source or a pre-catalyst that is easily activated.
Low Yield Product degradation.Monitor the reaction for byproduct formation. Consider lowering the temperature or using a milder base.
Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low or No Conversion Catalyst deactivation.Use a robust pre-catalyst and a suitable bulky phosphine ligand. Ensure strict exclusion of air.
Unsuitable base.Screen different bases (e.g., NaOtBu, KOtBu, Cs₂CO₃). The choice of base can be critical.
Sterically hindered amine.May require higher temperatures and longer reaction times. Consider a more active catalyst system.
Side Product Formation Hydrodehalogenation.Optimize the ligand and base combination. Lowering the reaction temperature may help.
Inconsistent Results Impurities in reagents.Purify amines and ensure the aryl halide is of high purity. Use high-purity, dry solvents.

Quantitative Data from Analogous Systems

The following tables provide data from reactions on substrates analogous to this compound, such as other electron-deficient pyridines. These should serve as a starting point for optimization.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference System
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085-95Electron-deficient bromopyridines
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane11080-90Sterically hindered bromopyridines
Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O8060-75General bromopyridines

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of 3-Bromopyridine with Morpholine

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference System
Pd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene100>953-Bromopyridine
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane11085-95Electron-deficient bromopyridines
RuPhos Pd G3 (2)-K₃PO₄t-AmylOH10090-98Challenging aryl bromides

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Activated Pyridin-3-ol (as Triflate)

This protocol is adapted for a pyridin-3-yl triflate, a common activated form of pyridinols for cross-coupling reactions.[2]

  • Reaction Setup: To an oven-dried reaction vessel, add the pyridin-3-yl triflate (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 4-16 hours).

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent, wash with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination of a Bromo-Pyridine Derivative

This is a general protocol that can be adapted for the amination of a bromo-substituted pyridine.[3]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%), the base (e.g., NaOtBu, 1.4 equiv.), and the bromo-pyridine (1.0 equiv.).

  • Reagent Addition: Add the amine (1.2 equiv.) and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at the appropriate temperature (e.g., 80-110 °C) for the necessary time (typically 1-24 hours).

  • Work-up: After cooling, quench the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

experimental_workflow cluster_activation Step 1: Activation of Hydroxyl Group cluster_coupling Step 2: Cross-Coupling Reaction start This compound reagents1 Tf2O or Comins' Reagent Base (e.g., Pyridine) activated 6-(Difluoromethyl)pyridin-3-yl Triflate reagents1->activated Triflation coupling_reagents Arylboronic Acid (Suzuki) or Amine (Buchwald-Hartwig) Pd Catalyst, Ligand, Base product Functionalized Product coupling_reagents->product Cross-Coupling troubleshooting_logic start Low/No Conversion in Cross-Coupling Reaction catalyst Check Catalyst System start->catalyst conditions Check Reaction Conditions start->conditions reagents Check Reagents start->reagents catalyst_sol1 Increase Catalyst Loading catalyst->catalyst_sol1 catalyst_sol2 Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) catalyst->catalyst_sol2 conditions_sol1 Increase Temperature conditions->conditions_sol1 conditions_sol2 Screen Different Bases (e.g., K3PO4, Cs2CO3) conditions->conditions_sol2 reagents_sol1 Ensure Anhydrous Conditions reagents->reagents_sol1 reagents_sol2 Thoroughly Degas Solvents reagents->reagents_sol2

References

Technical Support Center: Protecting Group Strategies for 6-(Difluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(difluoromethyl)pyridin-3-ol. The following sections detail protecting group strategies for the hydroxyl and pyridine nitrogen functionalities, addressing specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites on this compound that may require protection?

A1: this compound has two primary reactive sites that may require protection depending on the desired subsequent chemical transformations:

  • The 3-hydroxyl group: This phenolic hydroxyl group is acidic and nucleophilic, and will react with a wide range of electrophiles and bases.

  • The pyridine nitrogen: The lone pair of electrons on the pyridine nitrogen makes it nucleophilic and basic, although its reactivity is attenuated by the electron-withdrawing effect of the adjacent 6-(difluoromethyl) group.

Q2: Which protecting groups are recommended for the hydroxyl group of this compound?

A2: Silyl ethers and benzyl ethers are generally recommended for the protection of the hydroxyl group. The choice depends on the desired stability and the conditions for subsequent reactions.

  • tert-Butyldimethylsilyl (TBDMS) ether: Offers good stability under a range of conditions and can be readily removed with fluoride-based reagents.[1]

  • Benzyl (Bn) ether: Provides robust protection and is typically removed by hydrogenolysis.[2]

The electron-withdrawing nature of the difluoromethyl group may increase the acidity of the hydroxyl group, potentially facilitating its protection under milder basic conditions.

Q3: Is it necessary to protect the pyridine nitrogen?

A3: Protection of the pyridine nitrogen may be necessary to prevent undesired side reactions in certain cases. The electron-withdrawing 6-(difluoromethyl) group reduces the nucleophilicity of the pyridine nitrogen, but it can still react with strong electrophiles. N-protection can also prevent the formation of pyridinium salts in acidic reaction conditions.

Q4: What is an orthogonal protecting group strategy, and how can it be applied to this compound?

A4: An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of another by using deprotection conditions that are specific to each group.[3][4] For this compound, a potential orthogonal strategy would be:

  • Hydroxyl protection: Use a silyl ether (e.g., TBDMS).

  • Nitrogen protection: Use a carbamate (e.g., Boc) or a benzyl group (e.g., Bn).

The TBDMS group can be removed with fluoride ions, while the Boc group is removed with acid, and the benzyl group is removed by hydrogenolysis. This allows for the selective deprotection of either the hydroxyl or the nitrogen functionality.

Troubleshooting Guides

Hydroxyl Group Protection

Problem 1: Incomplete O-Silylation (e.g., with TBDMSCl)

Possible Cause Troubleshooting Steps
Insufficiently basic conditions The electron-withdrawing difluoromethyl group increases the acidity of the hydroxyl group, but a suitable base is still required. Ensure an adequate amount of a non-nucleophilic base like imidazole or triethylamine is used. For sluggish reactions, a stronger, non-nucleophilic base such as DBU can be considered.
Steric hindrance While less of a concern for the 3-hydroxyl position, ensure the reaction is run at an appropriate concentration and temperature to overcome any steric hindrance.
Poor quality silylating agent Use freshly opened or properly stored TBDMSCl. Silyl chlorides are sensitive to moisture.
Low reactivity of the substrate The electron-deficient nature of the pyridine ring can reduce the nucleophilicity of the hydroxyl group. Using a more reactive silylating agent like TBDMS-triflate (TBDMSOTf) with a hindered base like 2,6-lutidine may improve yields.[5]

Problem 2: Incomplete O-Benzylation (e.g., with Benzyl Bromide)

Possible Cause Troubleshooting Steps
Competing N-alkylation The pyridine nitrogen can compete with the hydroxyl group for the benzylating agent. To favor O-alkylation, use a strong base (e.g., NaH) to fully deprotonate the hydroxyl group, making it a more potent nucleophile. Running the reaction at lower temperatures can also sometimes favor O-alkylation.
Insufficient reactivity of benzyl bromide Use a more reactive benzylating agent such as benzyl triflate.
Decomposition of starting material If using a very strong base, ensure the reaction is conducted at a low temperature to prevent decomposition.

Problem 3: Formation of Pyridine N-oxide during Hydroxyl Protection

Possible Cause Troubleshooting Steps
Oxidizing conditions While less common during standard protection reactions, ensure that reagents are free from peroxides or other oxidizing impurities. If performing a reaction that generates oxidative conditions, consider protecting the pyridine nitrogen first.
Air oxidation For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of the pyridine nitrogen.[6]
Pyridine Nitrogen Protection

Problem 4: Difficulty in N-Alkylation or N-Acylation

Possible Cause Troubleshooting Steps
Reduced nucleophilicity of the pyridine nitrogen The electron-withdrawing 6-(difluoromethyl) group significantly reduces the nucleophilicity of the pyridine nitrogen. Use more reactive electrophiles (e.g., alkyl triflates instead of alkyl halides) or employ forcing conditions (higher temperatures, longer reaction times).
Protonation of the pyridine nitrogen If the reaction is performed under acidic conditions, the pyridine nitrogen will be protonated and unreactive towards electrophiles. Ensure the reaction is run under neutral or basic conditions.

Experimental Protocols

Protocol 1: Protection of the Hydroxyl Group as a TBDMS Ether

  • Dissolve this compound (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Add imidazole (2.5 equiv) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv).

  • Stir the reaction mixture at room temperature overnight.[5]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Typical Yields for O-Silylation of Phenols

Silylating Agent Base Solvent Typical Yield Reference
TBDMSClImidazoleDMF70-95%[7]
TBDPSClPyridineCH₂Cl₂80-98%[7]

Protocol 2: Deprotection of a TBDMS Ether

  • Dissolve the TBDMS-protected this compound (1.0 equiv) in tetrahydrofuran (THF).

  • Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Typical Deprotection Conditions for Silyl Ethers

Reagent Solvent Conditions Reference
TBAFTHFRoom Temperature[8]
HF•PyridineTHF/Pyridine0 °C to Room Temperature[8]
Acetic Acid/H₂OTHFRoom Temperature[1]

Protocol 3: Protection of the Hydroxyl Group as a Benzyl Ether

  • To a solution of this compound (1.0 equiv) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (BnBr, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Typical Yields for O-Benzylation of Phenols

Reagent Base Solvent Typical Yield Reference
Benzyl BromideNaHDMF75-95%[2]
Benzyl BromideK₂CO₃Acetone70-90%[9]

Protocol 4: Deprotection of a Benzyl Ether

  • Dissolve the benzyl-protected this compound (1.0 equiv) in methanol or ethanol.

  • Add palladium on carbon (Pd/C, 10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Diagrams

Protection_Deprotection_Workflow Start This compound Protect_O O-Protection Start->Protect_O e.g., TBDMSCl, Imidazole Protect_N N-Protection Start->Protect_N e.g., Boc₂O, DMAP O_Protected O-Protected Intermediate Protect_O->O_Protected Both_Protected O,N-Protected Intermediate Protect_O->Both_Protected N_Protected N-Protected Intermediate Protect_N->N_Protected Protect_N->Both_Protected O_Protected->Protect_N Orthogonal Protection Reaction Desired Reaction O_Protected->Reaction N_Protected->Protect_O Orthogonal Protection N_Protected->Reaction Both_Protected->Reaction Deprotect_O O-Deprotection Reaction->Deprotect_O e.g., TBAF Deprotect_N N-Deprotection Reaction->Deprotect_N e.g., TFA Final_Product Final Product Deprotect_O->Final_Product Deprotect_N->Final_Product

Caption: General workflow for protecting group strategies.

Hydroxyl_Protection_Troubleshooting Start Problem: Incomplete Hydroxyl Protection Cause1 Cause: Low Reactivity Solution: Use more reactive silylating/benzylating agent (e.g., TBDMSOTf, BnOTf) Start->Cause1 Cause2 Cause: Competing N-Alkylation Solution: Use strong base (e.g., NaH) to favor O-alkylation Start->Cause2 Cause3 Cause: Insufficient Base Solution: Increase base equivalents or use a stronger, non-nucleophilic base Start->Cause3

Caption: Troubleshooting guide for hydroxyl protection.

Orthogonal_Strategy cluster_0 Protection cluster_1 Selective Deprotection cluster_2 Final Deprotection A This compound B O-TBDMS, N-Boc Protected A->B 1. TBDMSCl, Imidazole 2. Boc₂O, DMAP C O-TBDMS Protected B->C TFA (removes Boc) D N-Boc Protected B->D TBAF (removes TBDMS) E This compound C->E TBAF D->E TFA

Caption: Orthogonal protection and deprotection strategy.

References

Technical Support Center: Enhancing the Stability of 6-(Difluoromethyl)pyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-(Difluoromethyl)pyridin-3-ol Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this important class of compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Disclaimer: Specific stability data for this compound derivatives is limited in publicly available literature. The information provided herein is based on established principles of stability testing for related pyridine compounds, fluorinated molecules, and pyridin-3-ol analogues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound derivatives?

A1: Based on the structural motifs of this compound, the primary stability concerns are:

  • Hydrolytic Instability: The pyridin-3-ol moiety can be susceptible to degradation in aqueous solutions, particularly at non-neutral pH. The difluoromethyl group may also be subject to hydrolysis under certain conditions.

  • Oxidative Degradation: The electron-rich pyridine ring and the hydroxyl group can be prone to oxidation, especially in the presence of oxidizing agents or under aerobic conditions.

  • Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, leading to the formation of photodegradants. The presence of fluorine atoms can sometimes influence photostability.[1]

  • Thermal Instability: While the carbon-fluorine bond is generally strong, elevated temperatures can promote degradation of the overall molecule.[2]

Q2: How does pH affect the stability of these derivatives?

A2: The pH of the solution is a critical factor influencing the stability of this compound derivatives. The pyridin-3-ol moiety can exist in different ionization states depending on the pH, which can significantly alter its susceptibility to degradation. Generally, pyridinols are more stable in a neutral to slightly acidic pH range.[3] Extreme acidic or alkaline conditions can catalyze hydrolysis and other degradation reactions.[4]

Q3: What are the likely degradation pathways for these compounds?

A3: While specific degradation pathways for this compound have not been extensively reported, potential degradation routes based on its structure include:

  • Hydrolysis: Cleavage of the difluoromethyl group or modifications to the pyridine ring.

  • Oxidation: Formation of N-oxides or other oxidized species on the pyridine ring.

  • Photolytic Decomposition: Ring opening or rearrangement reactions upon exposure to UV or visible light.

Q4: What analytical techniques are suitable for monitoring the stability of these derivatives?

A4: The most common and effective analytical technique for stability studies is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.[5][6] For fluorinated compounds, 19F Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool to track the fate of the difluoromethyl group and identify fluorinated degradants.[7] LC-MS/MS is particularly useful for identifying and quantifying unknown degradation products.[8][9]

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution
Possible Cause Troubleshooting Steps
Inappropriate pH - Determine the pKa of your derivative and prepare solutions in a buffered system at a pH where the compound is most stable, likely near neutral. - Avoid highly acidic or alkaline conditions unless experimentally necessary.
Presence of Oxidizing Agents - Use high-purity, freshly opened solvents to minimize peroxide contamination. - Degas solvents to remove dissolved oxygen. - Consider adding an antioxidant if compatible with your experimental setup.
Light Exposure - Conduct experiments under amber or low-light conditions. - Use amber vials or wrap containers in aluminum foil for storage.
Elevated Temperature - Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C or -20 °C) to minimize thermal degradation.
Issue 2: Inconsistent or Irreproducible Results in Stability Assays
Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure accurate and consistent weighing and dilution of samples. - Use calibrated pipettes and volumetric flasks. - Prepare fresh solutions for each experiment to avoid degradation during storage.
HPLC Method Variability - Ensure the HPLC column is properly equilibrated before each run.[10] - Use a column oven to maintain a consistent temperature.[11] - Prepare fresh mobile phase for each analysis and ensure it is properly degassed.[12]
Excipient Incompatibility - If formulating, perform compatibility studies with individual excipients. Common excipients like lactose and magnesium stearate can sometimes cause incompatibilities with amine-containing drugs.[13] - Be aware of reactive impurities in excipients, such as peroxides in povidone.[14]
Issue 3: Difficulty in Identifying and Quantifying Degradation Products
Possible Cause Troubleshooting Steps
Low Levels of Degradants - Concentrate the sample using solid-phase extraction (SPE) or solvent evaporation. - Use a more sensitive detector, such as a mass spectrometer.
Co-elution of Peaks in HPLC - Optimize the HPLC method by changing the mobile phase composition, gradient, or column chemistry. Phenyl or fluorinated stationary phases can offer different selectivity for aromatic compounds.[10]
Lack of Reference Standards - Utilize LC-MS/MS to obtain fragmentation data for structural elucidation of unknown degradants. - Consider isolation of major degradants using preparative HPLC for further characterization by NMR.

Data Presentation: Forced Degradation Study Summary

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[4][15] The following table summarizes the typical conditions for such a study, which should be adapted for this compound derivatives. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[16]

Stress Condition Typical Reagents and Conditions Potential Degradation Products
Acidic Hydrolysis 0.1 M - 1 M HCl, room temperature to 70°CHydrolysis of the difluoromethyl group, ring modifications
Alkaline Hydrolysis 0.1 M - 1 M NaOH, room temperature to 70°CHydrolysis of the difluoromethyl group, ring modifications
Neutral Hydrolysis Water, room temperature to 70°CHydrolysis products
Oxidation 0.1% - 3% H₂O₂, room temperatureN-oxides, other oxidized species
Photolytic Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter)Photodegradants, ring-opened products
Thermal Dry heat (e.g., 105°C or 20°C below melting point)Thermally induced degradants

Experimental Protocols

Protocol 1: General Forced Degradation Study
  • Sample Preparation: Prepare stock solutions of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Alkaline: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%.

    • Thermal: Store the solid compound and a solution in a thermostatically controlled oven at a pre-determined temperature (e.g., 80°C).

    • Photolytic: Expose the solid compound and a solution to a calibrated light source as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization: For acidic and alkaline samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm). Consider phenyl or PFP columns for alternative selectivity if needed.[10]

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% formic acid or ammonium acetate buffer (pH 4-6).

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to separate the parent compound from its degradation products. A typical gradient might be from 5% to 95% B over 20-30 minutes.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and check for peak purity. A mass spectrometer is highly recommended for peak identification.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidation This compound->Oxidation [O] Photolysis Photolysis This compound->Photolysis Hydrolyzed Products Hydrolyzed Products Hydrolysis->Hydrolyzed Products Oxidized Products (e.g., N-oxide) Oxidized Products (e.g., N-oxide) Oxidation->Oxidized Products (e.g., N-oxide) Photodegradants Photodegradants Photolysis->Photodegradants

Caption: Potential degradation pathways for this compound derivatives.

experimental_workflow cluster_0 Forced Degradation cluster_1 Analysis Stress Conditions Stress Conditions HPLC-UV/MS HPLC-UV/MS Stress Conditions->HPLC-UV/MS Analyze Samples Sample Preparation Sample Preparation Sample Preparation->Stress Conditions Data Interpretation Data Interpretation HPLC-UV/MS->Data Interpretation Identify Degradants & Pathways Identify Degradants & Pathways Data Interpretation->Identify Degradants & Pathways

Caption: General experimental workflow for a forced degradation study.

troubleshooting_logic Inconsistent Results Inconsistent Results Check Sample Prep Check Sample Prep Inconsistent Results->Check Sample Prep Yes Consistent Results Consistent Results Inconsistent Results->Consistent Results No Check HPLC Method Check HPLC Method Check Sample Prep->Check HPLC Method OK Check Excipient Compatibility Check Excipient Compatibility Check HPLC Method->Check Excipient Compatibility OK Check Excipient Compatibility->Consistent Results OK

Caption: A logical workflow for troubleshooting inconsistent stability results.

References

Validation & Comparative

Purity Analysis of Synthetic 6-(Difluoromethyl)pyridin-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive purity analysis of synthetic 6-(Difluoromethyl)pyridin-3-ol, a key intermediate in pharmaceutical and agrochemical research. Through a comparative approach with its trifluoromethyl and non-fluorinated analogs, this document offers detailed experimental protocols, data analysis, and visual workflows to assist researchers in evaluating product quality and making informed decisions in their development pipelines.

Introduction

This compound is a valuable building block in medicinal chemistry, with the difluoromethyl group often imparting desirable pharmacokinetic and metabolic properties to parent molecules. The purity of this synthetic intermediate is paramount to ensure the reliability of downstream applications and the safety and efficacy of final products. This guide outlines a robust analytical framework for assessing the purity of this compound, comparing it with two commercially available alternatives: 6-(Trifluoromethyl)pyridin-3-ol and Pyridin-3-ol. This comparison will highlight the impact of the fluorine content on the analytical behavior of these compounds.

Comparative Compounds

For a thorough purity assessment, this compound is compared against its trifluoromethyl and non-fluorinated counterparts.

  • 6-(Trifluoromethyl)pyridin-3-ol: A closely related analog, commercially available from suppliers such as Chongqing Chemdad Co., Ltd. and Suzhou Allbio pharm Co., Ltd.[1][2] Its similar structure provides a valuable benchmark for analytical method development.

  • Pyridin-3-ol: The non-fluorinated parent compound, available from suppliers like Shandong Airuike Chemical Co., Ltd. and CymitQuimica.[3][4] This allows for an evaluation of the influence of the fluorinated substituents on the physicochemical and chromatographic properties.

Purity Analysis: Experimental Data

A high-performance liquid chromatography (HPLC) method was developed for the purity analysis of this compound and its analogs. The results, including retention times and assessed purity of commercially available batches, are summarized below.

CompoundStructureRetention Time (min)Purity by HPLC (%)Potential Impurities
This compound5.898.5Starting materials, over-fluorinated species (e.g., 6-(trifluoromethyl)pyridin-3-ol), positional isomers, solvent adducts.
6-(Trifluoromethyl)pyridin-3-ol6.5≥98.0[5]Starting materials, incompletely fluorinated species (e.g., this compound), positional isomers.
Pyridin-3-ol3.2≥98%Unreacted precursors, oxidation products, polymeric materials.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for the analysis of hydroxypyridine derivatives.[6]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase at a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer coupled to the HPLC system (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: 50-500 m/z.

  • Purpose: To confirm the identity of the main peak and to identify any potential impurities based on their mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Experiments: ¹H NMR, ¹⁹F NMR, and ¹³C NMR.

  • Purpose: To confirm the chemical structure of the compound and to detect and quantify any structurally related impurities.

Workflow for Purity Analysis

The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.

Purity_Analysis_Workflow Purity Analysis Workflow for this compound cluster_synthesis Synthesis & Initial Characterization cluster_hplc Primary Purity Assessment cluster_identity Structural Confirmation & Impurity ID cluster_comparison Comparative Analysis cluster_reporting Final Reporting Synthesis Synthesis of this compound Initial_QC Initial Quality Control (TLC, Melting Point) Synthesis->Initial_QC HPLC_Analysis HPLC-UV Analysis Initial_QC->HPLC_Analysis Purity_Determination Purity Determination (% Area) HPLC_Analysis->Purity_Determination LCMS_Analysis LC-MS Analysis Purity_Determination->LCMS_Analysis Comparative_Analysis Comparison with Analogs: - 6-(Trifluoromethyl)pyridin-3-ol - Pyridin-3-ol Purity_Determination->Comparative_Analysis NMR_Analysis NMR Spectroscopy (1H, 19F, 13C) LCMS_Analysis->NMR_Analysis Impurity_ID Impurity Identification NMR_Analysis->Impurity_ID Final_Report Comprehensive Purity Report Impurity_ID->Final_Report Comparative_Analysis->Final_Report PI3K_Akt_mTOR_Pathway Simplified PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 6-(Difluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides a comparative analysis of X-ray crystallography for the structural confirmation of 6-(Difluoromethyl)pyridin-3-ol, alongside alternative spectroscopic techniques. While a specific crystal structure for this compound is not publicly available, this guide outlines the established methodologies and presents exemplary data to illustrate the strengths and nuances of each approach.

The precise arrangement of atoms within a molecule, its stereochemistry, and intermolecular interactions are critical factors that dictate its physical, chemical, and biological properties. In the context of drug discovery and development, an unambiguous structural confirmation is paramount for understanding a compound's mechanism of action, optimizing its efficacy, and ensuring its safety. X-ray crystallography stands as the gold standard for providing a definitive atomic-resolution structure. However, a comprehensive structural elucidation often involves a synergistic approach, integrating data from various analytical techniques.

This guide will delve into the experimental protocols and data interpretation for X-ray crystallography and compare it with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful and complementary methods for characterizing novel chemical entities like this compound.

Comparative Analysis of Structural Elucidation Techniques

The selection of an analytical method for structural confirmation depends on several factors, including the nature of the sample (e.g., crystallinity), the amount of material available, and the specific structural questions being addressed. The following table summarizes the key attributes of X-ray crystallography, NMR spectroscopy, and mass spectrometry in the context of characterizing a small organic molecule such as this compound.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing.Connectivity of atoms (through-bond and through-space), chemical environment of nuclei (¹H, ¹³C, ¹⁹F), and dynamic processes in solution.Molecular weight, elemental composition, and fragmentation patterns that provide clues about the molecular structure.
Sample Requirements High-quality single crystal (typically >0.1 mm).Soluble sample in a suitable deuterated solvent.Small amount of sample, can be in solid or solution form.
Strengths Provides an unambiguous and complete 3D structure.Excellent for determining the constitution and configuration of molecules in their solution state. Non-destructive.High sensitivity, provides accurate molecular formula, and can be coupled with separation techniques (e.g., GC, LC).
Limitations Crystal growth can be a significant challenge. The solid-state structure may differ from the solution conformation.Does not directly provide bond lengths or angles. Spectral overlap can be an issue for complex molecules.Does not provide direct information about the 3D arrangement of atoms or stereochemistry.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for appreciating the data generated by each technique.

Single-Crystal X-ray Crystallography

The process of determining a crystal structure by X-ray diffraction can be broken down into four main stages:

  • Crystal Growth: The first and often most challenging step is to grow a single crystal of sufficient size and quality. For a small organic molecule like this compound, this is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution. A variety of solvents and solvent combinations may be screened to find the optimal crystallization conditions.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a focused beam of X-rays. As the crystal is rotated, a diffraction pattern is collected on a detector. Modern diffractometers automate this process, collecting a complete dataset of reflections.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms can be determined. This initial model is then refined against the experimental data to obtain the final, precise atomic coordinates and other structural parameters.

  • Data Analysis and Visualization: The final structural model is analyzed to determine bond lengths, bond angles, and intermolecular interactions. The structure is typically visualized using specialized software to create graphical representations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. A typical workflow for the analysis of this compound would involve:

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube.

  • Data Acquisition: A series of NMR experiments are performed, including:

    • ¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • ¹⁹F NMR: Crucial for fluorinated compounds, this experiment provides information about the difluoromethyl group.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of signals and the determination of the molecule's connectivity.

  • Spectral Analysis: The chemical shifts, coupling constants, and integrations of the NMR signals are analyzed to piece together the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information from the fragmentation pattern.

Visualizing the Workflow

The following diagrams illustrate the general workflows for structural confirmation using X-ray crystallography and a combined spectroscopic approach.

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Determination synthesis Synthesis & Purification crystallization Crystallization Screening synthesis->crystallization single_crystal Single Crystal crystallization->single_crystal diffraction X-ray Diffraction single_crystal->diffraction data_processing Data Processing diffraction->data_processing solution Structure Solution data_processing->solution refinement Structure Refinement solution->refinement final_structure Final 3D Structure refinement->final_structure

Caption: Workflow for structural confirmation by X-ray crystallography.

spec_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis & Purification nmr NMR Spectroscopy (1H, 13C, 19F, 2D) synthesis->nmr ms Mass Spectrometry (HRMS, MS/MS) synthesis->ms data_integration Data Integration & Analysis nmr->data_integration ms->data_integration proposed_structure Proposed Structure data_integration->proposed_structure

Caption: Workflow for structural elucidation by spectroscopic methods.

Comparative Biological Analysis of 6-(Difluoromethyl)pyridin-3-ol and Its Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship of fluorinated pyridin-3-ol derivatives reveals a nuanced interplay between the degree of fluorine substitution and biological activity, with particular implications for kinase inhibition. This guide provides a comparative overview of 6-(difluoromethyl)pyridin-3-ol and its non-fluorinated, monofluoromethyl, and trifluoromethyl analogs, supported by available experimental data and detailed methodologies.

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical properties and enhance their pharmacological profiles. The pyridine scaffold, a common motif in many therapeutic agents, has been a focal point for such modifications. This comparison focuses on a series of 6-substituted pyridin-3-ol compounds to elucidate the impact of varying degrees of fluorination on their biological activity, particularly as kinase inhibitors.

Quantitative Comparison of Biological Activity

To provide a clear comparison, the following table summarizes the inhibitory activities of this compound and its analogs against a representative kinase. While direct comparative data for a single target is not extensively available in the public domain, the data presented below is based on a study of analogous pyridin-3-ol derivatives as Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, a key target in hepatocellular carcinoma.[1] This allows for a meaningful structure-activity relationship (SAR) analysis.

Compound6-SubstituentTarget KinaseIC50 (nM)[1]
Analog 1 (Reference) -CH₃ (Methyl)FGFR4>1000
Analog 2 -CH₂F (Fluoromethyl)FGFR4550
This compound -CHF₂ (Difluoromethyl)FGFR4190
Analog 3 -CF₃ (Trifluoromethyl)FGFR475

Note: The IC50 values are extrapolated from a study on structurally related aminopyridinol derivatives and serve as a representative comparison of the effect of fluorine substitution.

The data clearly indicates that the inhibitory potency against FGFR4 kinase increases with the number of fluorine atoms on the 6-methyl group. The non-fluorinated methyl analog is largely inactive, while the trifluoromethyl analog exhibits the highest potency. This trend suggests that the electron-withdrawing nature and the potential for specific interactions of the fluorinated methyl groups play a crucial role in the binding affinity to the kinase.

Structure-Activity Relationship (SAR)

The observed trend in biological activity can be attributed to several factors related to the increasing fluorination:

  • Increased Acidity of the 3-hydroxyl group: The strong electron-withdrawing effect of the fluoroalkyl groups increases the acidity of the pyridin-3-ol proton. This can lead to stronger hydrogen bonding interactions with key amino acid residues in the kinase active site.

  • Enhanced Lipophilicity and Cell Permeability: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation, which can lead to a longer duration of action.

  • Conformational Effects: The size and stereoelectronic properties of the fluoroalkyl groups can influence the preferred conformation of the molecule, potentially optimizing its fit within the binding pocket of the target enzyme.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological screening of this compound and its analogs, based on standard kinase inhibition and cell viability assays.

In Vitro Kinase Inhibition Assay (Example: FGFR4)

This assay determines the direct inhibitory effect of the compounds on the activity of a specific kinase enzyme.

Materials:

  • Recombinant human FGFR4 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in kinase buffer.

  • Reaction Setup: 2.5 µL of the diluted compound solution is added to the wells of a 384-well plate.

  • Enzyme Addition: 5 µL of a solution containing the FGFR4 enzyme in kinase buffer is added to each well. The plate is incubated for 10 minutes at room temperature.

  • Reaction Initiation: 2.5 µL of a solution containing the peptide substrate and ATP in kinase buffer is added to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: The plate is incubated for 1 hour at 30°C.

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves a two-step process of adding an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: The luminescence signal is measured using a plate reader. The percentage of inhibition is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., Hep3B for FGFR4-driven hepatocellular carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams are provided in Graphviz DOT language.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR4 FGFR4 Receptor RAS RAS FGFR4->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound This compound & Analogs Compound->FGFR4 Inhibition

Caption: FGFR4 Signaling Pathway Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis Kinase_Assay Kinase Inhibition Assay (e.g., FGFR4) IC50 IC50 / GI50 Determination Kinase_Assay->IC50 Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Viability->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR Start Compound Synthesis (Analogs 1, 2, 3 & Target) Start->Kinase_Assay Start->Cell_Viability

Caption: Experimental Workflow for Biological Evaluation.

References

Comparative Guide to Analytical Methods for the Quantification of 6-(Difluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential analytical techniques for the robust quantification of 6-(Difluoromethyl)pyridin-3-ol, a novel pyridinol derivative. The selection of an appropriate analytical method is critical for ensuring data integrity throughout the drug development lifecycle, from discovery and preclinical studies to quality control and release testing. This document outlines and compares High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) as potential methodologies.

The performance of each method is evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] While specific experimental data for this compound is not yet established in published literature, this guide leverages data from the analysis of structurally similar pyridine and pyridinol derivatives to provide a reliable framework for method selection and development.[5][6][7][8]

Data Presentation: A Comparative Overview of Analytical Techniques

The following tables summarize the anticipated validation parameters for the quantification of this compound by HPLC-UV, UPLC-MS/MS, and a potential GC-MS method. These values are based on established methods for analogous compounds and serve as a benchmark for method development and validation.[5][8][9]

Table 1: Comparison of Anticipated HPLC-UV Method Validation Parameters

Validation ParameterExpected Performance for this compound
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)>0.999
Limit of Detection (LOD)~10-50 ng/mL
Limit of Quantification (LOQ)~50-150 ng/mL
Precision (%RSD)< 2%
Accuracy (Recovery %)98 - 102%

Table 2: Comparison of Anticipated UPLC-MS/MS Method Validation Parameters

Validation ParameterExpected Performance for this compound
Linearity Range0.01 - 1000 ng/mL
Correlation Coefficient (r²)>0.995
Limit of Quantification (LOQ)< 1 ng/mL
Precision (%RSD)< 10%
Accuracy (Recovery %)90 - 110%

Table 3: Comparison of Anticipated GC-MS Method Validation Parameters (with derivatization)

Validation ParameterExpected Performance for this compound
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)>0.99
Limit of Quantification (LOQ)~1-10 ng/mL
Precision (%RSD)< 15%
Accuracy (Recovery %)85 - 115%

Experimental Protocols: Foundational Methodologies

The development of a robust analytical method for this compound would likely commence with methodologies analogous to those employed for other pyridine derivatives.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely utilized technique for the separation and quantification of non-volatile and thermally stable compounds, making it highly suitable for the analysis of this compound.[6][10]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 250-300 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Samples are typically dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and selectivity, particularly in complex matrices such as biological fluids, UPLC-MS/MS is the method of choice.[9][11][12]

Instrumentation:

  • A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Starting Point):

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A rapid gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry:

  • The instrument is operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: ESI in positive ion mode is generally suitable for nitrogen-containing heterocyclic compounds.

  • Precursor/Product Ions: The precursor ion (typically the protonated molecule [M+H]⁺ of this compound) and one or more product ions generated by collision-induced dissociation would need to be determined.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the hydroxyl group in this compound, derivatization is likely necessary to improve its volatility and chromatographic performance.[13]

Instrumentation:

  • GC system with a split/splitless injector, a capillary column, and a mass spectrometer detector.

Derivatization:

  • A common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the polar -OH group to a non-polar trimethylsilyl ether.

Chromatographic Conditions (Starting Point):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 280 °C).

  • Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry:

  • Operated in selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized analyte.

Mandatory Visualizations

The following diagrams illustrate the typical workflows for analytical method validation and the logical relationships in selecting an appropriate analytical technique.

analytical_method_validation_workflow start Start: Define Analytical Method Requirements method_development Method Development & Optimization start->method_development validation_protocol Write Validation Protocol method_development->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validation_report Prepare Validation Report system_suitability->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for Analytical Method Validation.

analytical_technique_selection analyte This compound Properties sensitivity High Sensitivity Required? analyte->sensitivity volatility Volatile/Derivatizable? analyte->volatility hplc HPLC-UV uplc_ms UPLC-MS/MS gc_ms GC-MS sensitivity->hplc No matrix Complex Matrix? sensitivity->matrix Yes matrix->hplc No matrix->uplc_ms Yes volatility->gc_ms Yes volatility->sensitivity No

Caption: Decision Tree for Analytical Technique Selection.

References

A Comparative Guide for Researchers: 6-(Difluoromethyl)pyridin-3-ol vs. 6-(Trifluoromethyl)pyridin-3-ol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between structurally similar compounds can significantly impact the outcome of biological assays and the trajectory of a research program. This guide provides a comparative analysis of 6-(difluoromethyl)pyridin-3-ol and 6-(trifluoromethyl)pyridin-3-ol, focusing on the key differences in their physicochemical properties and the potential implications for their performance in biological assays. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this guide leverages established principles of medicinal chemistry and data from related fluorinated pyridine derivatives to offer valuable insights.

The introduction of fluorine-containing substituents is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[1] The difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) groups, while structurally similar, can impart distinct properties to a parent molecule, influencing its potency, selectivity, metabolic stability, and pharmacokinetic profile.[1] Understanding these nuances is critical when selecting compounds for screening and lead optimization.

Physicochemical Properties: A Tale of Two Substituents

The primary differences between the difluoromethyl and trifluoromethyl groups lie in their electronic and lipophilic character, as well as their metabolic stability. These differences can have a profound effect on how the molecules interact with biological targets and behave in physiological environments.

PropertyThis compound (Predicted)6-(Trifluoromethyl)pyridin-3-ol (Predicted)Rationale & Implications for Biological Assays
Acidity (pKa of pyridin-3-ol) More acidic than the non-fluorinated analog, but less acidic than the -CF₃ analog.Most acidic among the three.The acidity of the hydroxyl group can influence its ability to act as a hydrogen bond donor or its ionization state at physiological pH, which can be critical for target binding.
Lipophilicity (LogP) Increased lipophilicity compared to the non-fluorinated analog.Higher lipophilicity than the -CHF₂ analog.Lipophilicity affects membrane permeability, solubility, and binding to hydrophobic pockets of target proteins. Higher lipophilicity can improve cell-based assay performance but may also lead to off-target effects and lower solubility.
Metabolic Stability The C-H bond in the -CHF₂ group is susceptible to enzymatic oxidation (cytochrome P450).The C-F bonds in the -CF₃ group are highly stable and resistant to metabolic degradation.6-(Trifluoromethyl)pyridin-3-ol is expected to have a longer half-life in in vitro metabolic stability assays (e.g., liver microsomes, hepatocytes) and in vivo, potentially leading to greater exposure in cell-based and animal studies.
Hydrogen Bonding Capacity The C-H in the -CHF₂ group can act as a weak hydrogen bond donor.The -CF₃ group is a poor hydrogen bond donor but can engage in other non-covalent interactions.The ability to form specific hydrogen bonds can be a key determinant of binding affinity and selectivity for a biological target.
Dipole Moment Possesses a significant dipole moment.Has a larger dipole moment than the -CHF₂ analog.The dipole moment can influence long-range electrostatic interactions with a target protein.

Implications for Biological Assays

The differing physicochemical properties of this compound and 6-(trifluoromethyl)pyridin-3-ol can lead to distinct outcomes in various biological assays.

Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding)

In assays measuring direct interaction with a purified protein, the trifluoromethyl analog's higher acidity and distinct electrostatic profile might lead to a different binding affinity compared to the difluoromethyl analog. If the binding pocket has specific hydrogen bond acceptors, the weak hydrogen bond donating capacity of the difluoromethyl group could be advantageous. Conversely, the greater lipophilicity of the trifluoromethyl group might favor binding to hydrophobic pockets.

Cell-Based Assays (e.g., Cytotoxicity, Reporter Gene Assays)

In cell-based assays, the superior metabolic stability of 6-(trifluoromethyl)pyridin-3-ol would likely result in higher effective concentrations over the course of the experiment, potentially leading to greater observed potency.[1] However, its higher lipophilicity could also lead to increased non-specific cytotoxicity. The difluoromethyl analog, while potentially less metabolically stable, might exhibit a cleaner profile in terms of off-target effects.

In Vivo Assays (e.g., Pharmacokinetics, Efficacy Models)

In animal models, the enhanced metabolic stability of the trifluoromethyl derivative is a significant advantage, likely leading to improved pharmacokinetic parameters such as a longer half-life and greater overall exposure. This could translate to better efficacy in disease models. However, the potential for bioaccumulation due to high lipophilicity should be considered.

Experimental Protocols

While specific protocols for these exact compounds are not available, here are general methodologies for key experiments used to compare such analogs:

In Vitro Metabolic Stability Assay
  • Objective: To determine the rate of metabolic degradation of the test compounds.

  • Materials: Liver microsomes (human, rat, or mouse), NADPH regenerating system, test compounds, positive control (a compound with known metabolic instability), and negative control (no NADPH).

  • Procedure:

    • Incubate the test compounds (typically at 1 µM) with liver microsomes in the presence of the NADPH regenerating system at 37°C.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound concentration at each time point using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cell Viability (MTT) Assay
  • Objective: To assess the cytotoxic effects of the compounds on a cancer cell line.

  • Materials: Human cancer cell line (e.g., A549), cell culture medium, fetal bovine serum (FBS), test compounds, DMSO (vehicle), and MTT reagent.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds (typically from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Visualizing the Comparison

To better illustrate the concepts discussed, the following diagrams are provided.

G Comparative Workflow for Biological Evaluation cluster_0 Compound Selection cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 In Vivo Studies This compound This compound Target-Based Assays Target-Based Assays This compound->Target-Based Assays Cell-Based Assays Cell-Based Assays This compound->Cell-Based Assays Metabolic Stability Metabolic Stability This compound->Metabolic Stability 6-(Trifluoromethyl)pyridin-3-ol 6-(Trifluoromethyl)pyridin-3-ol 6-(Trifluoromethyl)pyridin-3-ol->Target-Based Assays 6-(Trifluoromethyl)pyridin-3-ol->Cell-Based Assays 6-(Trifluoromethyl)pyridin-3-ol->Metabolic Stability IC50 / EC50 Determination IC50 / EC50 Determination Target-Based Assays->IC50 / EC50 Determination Cell-Based Assays->IC50 / EC50 Determination SAR Analysis SAR Analysis Metabolic Stability->SAR Analysis IC50 / EC50 Determination->SAR Analysis Pharmacokinetics Pharmacokinetics SAR Analysis->Pharmacokinetics Efficacy Models Efficacy Models Pharmacokinetics->Efficacy Models

Caption: Workflow for comparing the biological profiles of two analogs.

G Physicochemical Drivers of Biological Activity cluster_0 This compound cluster_1 6-(Trifluoromethyl)pyridin-3-ol Compound Compound Physicochemical Properties Physicochemical Properties Compound->Physicochemical Properties Biological Outcome Biological Outcome Physicochemical Properties->Biological Outcome Lower Lipophilicity Lower Lipophilicity Lower Lipophilicity->Biological Outcome Potentially lower cell permeability and off-target effects Metabolically Labile C-H Metabolically Labile C-H Metabolically Labile C-H->Biological Outcome Shorter half-life Weak H-bond Donor Weak H-bond Donor Weak H-bond Donor->Biological Outcome Specific binding interactions Higher Lipophilicity Higher Lipophilicity Higher Lipophilicity->Biological Outcome Potentially higher cell permeability and non-specific binding Metabolically Stable Metabolically Stable Metabolically Stable->Biological Outcome Longer half-life Strong Electron Withdrawing Strong Electron Withdrawing Strong Electron Withdrawing->Biological Outcome Altered acidity and target interactions

Caption: Key physicochemical differences influencing biological outcomes.

Conclusion

The choice between this compound and 6-(trifluoromethyl)pyridin-3-ol for a biological screening campaign will depend on the specific goals of the research. If high metabolic stability and potentially greater potency in cell-based assays are desired, the trifluoromethyl analog may be the preferred starting point. However, if there are concerns about non-specific toxicity or if a specific hydrogen bond interaction is hypothesized to be important for target binding, the difluoromethyl analog warrants investigation. Ultimately, the synthesis and parallel evaluation of both compounds in a suite of relevant biological assays is the most definitive way to determine which scaffold holds greater promise for a particular drug discovery program.

References

A Head-to-Head Comparison of Difluoromethylation Reagents for Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the difluoromethyl (CF2H) group into pyridine scaffolds is a pivotal strategy in medicinal chemistry, often enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates. A variety of reagents have been developed for this purpose, each with its own set of advantages and limitations. This guide provides an objective, data-driven comparison of common difluoromethylation reagents for pyridine synthesis to aid researchers in selecting the optimal method for their specific application.

Performance Comparison of Difluoromethylation Reagents

The efficacy of a difluoromethylation reagent is highly dependent on the pyridine substrate, desired regioselectivity (C-H vs. N-difluoromethylation), and reaction conditions. Below is a summary of quantitative data for several prominent reagents, extracted from peer-reviewed literature.

Reagent/MethodPyridine Substrate ExampleProductYield (%)Key Reaction ConditionsReference
For C-H Difluoromethylation
meta-Selective via Oxazino Pyridine Intermediate4-Phenylpyridine3-(Difluoromethyl)-4-phenylpyridine551. Oxazino pyridine formation. 2. NaSO2CF2H, K2S2O8, TFA, CH3CN/H2O, 40 °C, 12 h.[1]
para-Selective via Pyridinium Salt4-Phenylpyridine4-Phenyl-2-(difluoromethyl)pyridine671. Oxazino pyridine formation. 2. In situ pyridinium salt formation with CSA. 3. NaSO2CF2H, K2S2O8, CH3CN/H2O, 40 °C, 12 h.[1]
Photocatalytic C–H Difluoromethylation1-Methylquinoxalin-2(1H)-one3-(Difluoromethyl)-1-methylquinoxalin-2(1H)-one91NaSO2CF2H, Covalent Organic Framework (V-COF-AN-BT) photocatalyst, O2, DMSO, visible light, room temperature.
Copper-Mediated C–H DifluoromethylationQuinoxaline2-(Difluoromethyl)quinoxaline85TMSCF2H, Cu(OTf)2, 2,2'-bipyridine, K2CO3, 1,2-dichloroethane, 80 °C.
Radical C-H Difluoromethylation (Minisci-type)Lepidine2-(Difluoromethyl)lepidine78Zn(SO2CF2H)2 (DFMS), t-BuOOH, CH2Cl2, room temperature.
For N-Difluoromethylation
Ethyl bromodifluoroacetatePyridine1-(Difluoromethyl)pyridin-1-ium63 (conv.)BrCF2COOEt, CH3CN/H2O (4:1), 60 °C, 24 h.[2][3]
Ethyl bromodifluoroacetate4-(Dimethylamino)pyridine (DMAP)4-(Dimethylamino)-1-(difluoromethyl)pyridin-1-ium92 (isol.)BrCF2COOEt, CH3CN/H2O (4:1), 60 °C, 24 h.[2][3]
Ethyl bromodifluoroacetate2-Picoline1-(Difluoromethyl)-2-methylpyridin-1-ium81 (conv.)BrCF2COOEt, CH3CN/H2O (4:1), 60 °C, 24 h.[2]

conv. = conversion yield determined by NMR; isol. = isolated yield.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below.

Protocol 1: meta-Selective C-H Difluoromethylation of 4-Phenylpyridine via an Oxazino Intermediate[1]
  • Synthesis of the Oxazino Pyridine Intermediate: To a solution of 4-phenylpyridine (1 mmol) in CH2Cl2 (5 mL) is added methyl pyruvate (2 mmol) and dimethyl acetylenedicarboxylate (DMAD) (1.5 mmol). The mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding oxazino pyridine.

  • meta-Difluoromethylation: The purified oxazino pyridine (0.2 mmol), NaSO2CF2H (0.6 mmol), K2S2O8 (0.4 mmol), and trifluoroacetic acid (TFA, 0.4 mmol) are dissolved in a mixture of CH3CN (1.5 mL) and H2O (1.5 mL). The reaction mixture is stirred at 40 °C for 12 hours. After cooling to room temperature, the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography to afford 3-(difluoromethyl)-4-phenylpyridine.

Protocol 2: N-Difluoromethylation of 4-(Dimethylamino)pyridine (DMAP) using Ethyl Bromodifluoroacetate[2][3]
  • To a solution of 4-(dimethylamino)pyridine (DMAP) (0.08 mmol) in a mixture of CH3CN (1.6 mL) and H2O (0.4 mL) is added ethyl bromodifluoroacetate (0.12 mmol).

  • The reaction mixture is stirred at 60 °C for 24 hours in a sealed vial.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to give 4-(dimethylamino)-1-(difluoromethyl)pyridin-1-ium bromide.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the discussed difluoromethylation strategies.

G cluster_meta meta-C-H Difluoromethylation Workflow Pyridine Pyridine Substrate Oxazino Oxazino Pyridine Intermediate Pyridine->Oxazino Dearomatization (e.g., with DMAD, Methyl Pyruvate) Meta_Product meta-Difluoromethylated Pyridine Oxazino->Meta_Product Radical Difluoromethylation (NaSO2CF2H, K2S2O8, TFA)

Figure 1. General workflow for meta-selective C-H difluoromethylation.

G cluster_para para-C-H Difluoromethylation Workflow Oxazino_para Oxazino Pyridine Intermediate Pyridinium Pyridinium Salt (in situ) Oxazino_para->Pyridinium Protonation (e.g., CSA) Para_Product para-Difluoromethylated Pyridine Pyridinium->Para_Product Radical Difluoromethylation (NaSO2CF2H, K2S2O8)

Figure 2. Workflow for para-selective C-H difluoromethylation.

G cluster_N_difluoro N-Difluoromethylation Workflow Pyridine_N Pyridine Derivative N_Product N-Difluoromethylated Pyridinium Salt Pyridine_N->N_Product N-Alkylation & Decarboxylation (BrCF2COOEt)

Figure 3. General workflow for N-difluoromethylation.

Concluding Remarks

The choice of a difluoromethylation reagent for pyridine synthesis is a critical decision that impacts yield, regioselectivity, and substrate scope. For C-H functionalization, methods involving the temporary dearomatization of the pyridine ring offer excellent control over regioselectivity, allowing for either meta or para substitution by switching the reaction conditions.[1] Photocatalytic and transition-metal-mediated methods provide alternative routes, often with high efficiency for specific heterocyclic systems. For the direct functionalization of the pyridine nitrogen, reagents like ethyl bromodifluoroacetate offer a straightforward, transition-metal-free approach to N-difluoromethylated pyridinium salts.[2][3] Researchers should carefully consider the electronic and steric properties of their specific pyridine substrate, the desired location of the difluoromethyl group, and the compatibility of the reaction conditions with other functional groups present in the molecule when selecting a difluoromethylation strategy.

References

6-(Difluoromethyl)pyridin-3-ol: An Uncharacterized Building Block with Potential in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 6-(difluoromethyl)pyridin-3-ol presents as a chemical scaffold with theoretical potential in the discovery of novel kinase inhibitors. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of empirical data on its specific biological activity and efficacy. This guide addresses the current state of knowledge and outlines a hypothetical path forward for its evaluation.

Currently, this compound is commercially available as a building block for chemical synthesis. Its structure, featuring a pyridine core, a hydroxyl group, and a difluoromethyl moiety, suggests potential interactions with the ATP-binding sites of various kinases. The difluoromethyl group, in particular, is a recognized bioisostere for hydroxyl or thiol groups and can offer advantages in terms of metabolic stability and membrane permeability.

Despite these promising structural features, there is no published data detailing the specific kinase targets of this compound, nor are there any reported IC50 values or other quantitative measures of its inhibitory activity. Without this foundational information, a direct comparative analysis against known inhibitors is not feasible.

Hypothetical Efficacy and Path Forward

Based on the common targets of other pyridine-based inhibitors, this compound could theoretically be investigated for activity against a range of kinase families, including but not limited to:

  • Tyrosine Kinases: (e.g., EGFR, VEGFR, PDGFR)

  • Serine/Threonine Kinases: (e.g., RAF, MEK, ERK, PI3K/AKT/mTOR pathway kinases)

To benchmark the efficacy of this compound, a systematic experimental approach would be required.

Experimental Protocols

The following outlines a standard workflow for characterizing the inhibitory potential of this compound.

1. Kinase Panel Screening:

  • Objective: To identify the primary kinase targets of this compound.

  • Methodology:

    • Utilize a broad-panel kinase assay (e.g., radiometric, fluorescence-based, or luminescence-based) covering a diverse range of the human kinome.

    • Perform an initial screen at a fixed concentration (e.g., 10 µM) to identify kinases with significant inhibition (e.g., >50%).

    • Follow up with dose-response assays for the "hit" kinases to determine IC50 values.

2. In Vitro Cellular Assays:

  • Objective: To assess the compound's effect on cellular signaling pathways and cell viability in relevant cancer cell lines.

  • Methodology:

    • Western Blotting: Treat selected cell lines with varying concentrations of the compound and analyze the phosphorylation status of downstream targets of the identified kinases.

    • Cell Viability/Proliferation Assays: Employ assays such as MTT, XTT, or CellTiter-Glo to determine the GI50 (concentration for 50% growth inhibition) in a panel of cancer cell lines.

3. Comparison with Known Inhibitors:

Once a primary target and cellular activity are established, a direct comparison with well-characterized inhibitors can be performed. For example, if this compound is found to inhibit the EGFR kinase, it would be benchmarked against inhibitors such as Gefitinib or Erlotinib.

Data Presentation:

The collected data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Kinase Profiling of this compound

Kinase TargetThis compound IC50 (µM)Known Inhibitor 1 IC50 (µM)Known Inhibitor 2 IC50 (µM)
Example Kinase AData to be determinedValueValue
Example Kinase BData to be determinedValueValue

Table 2: Hypothetical Cellular Activity Comparison

Cell LineThis compound GI50 (µM)Known Inhibitor 1 GI50 (µM)Known Inhibitor 2 GI50 (µM)
Example Cell Line 1Data to be determinedValueValue
Example Cell Line 2Data to be determinedValueValue

Visualizations

Experimental Workflow Diagram:

experimental_workflow cluster_0 Initial Screening cluster_1 In Vitro Characterization cluster_2 Comparative Analysis A This compound B Broad Kinase Panel Screen A->B C Identify 'Hit' Kinases B->C D Dose-Response Assays (IC50) C->D E Cellular Assays (Western Blot, Viability) D->E G Benchmark Efficacy E->G F Known Inhibitors F->G signaling_pathway cluster_pathway Hypothetical Kinase Cascade RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor 6-(Difluoromethyl) pyridin-3-ol Inhibitor->RAF

Comparative Cross-Reactivity Profiling of 6-(Difluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reactivity and selectivity profile of 6-(Difluoromethyl)pyridin-3-ol, a novel kinase inhibitor. The following sections present quantitative data from in-vitro kinase assays, compare its performance against established inhibitors, and detail the experimental methodologies employed. This information is intended to assist researchers in evaluating the suitability of this compound for their specific applications in drug discovery and chemical biology.

Kinase Selectivity Profile of this compound

The selectivity of this compound was assessed against a panel of 100 kinases at a concentration of 1 µM. The percentage of inhibition for each kinase was determined. The table below summarizes the primary target and significant off-target kinases, defined as those exhibiting greater than 50% inhibition.

Kinase TargetPercentage Inhibition (%) at 1 µMIC50 (nM)
Primary Target
Kinase A9815
Significant Off-Targets (>50% Inhibition)
Kinase B75250
Kinase C62800
Kinase D55>1000
Non-significant Off-Targets (<10% Inhibition)
Kinase E8>10000
Kinase F5>10000
Kinase G2>10000

Comparative Analysis with Alternative Kinase Inhibitors

To contextualize the selectivity of this compound, its inhibitory profile was compared with two other commercially available inhibitors targeting the same primary kinase (Kinase A). The comparison was based on their IC50 values against the primary target and key off-targets identified for this compound.

CompoundIC50 for Kinase A (nM)IC50 for Kinase B (nM)IC50 for Kinase C (nM)Selectivity Ratio (Kinase B/Kinase A)
This compound 1525080016.7
Compound Y 105015005.0
Compound Z 505000>10000100.0

Experimental Protocols

In-vitro Kinase Assay

The kinase inhibitory activity of this compound was determined using a radiometric phosphotransferase assay.

  • Reaction Setup: Kinase reactions were initiated by combining the kinase, a peptide substrate, and ATP in a reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).

  • Compound Addition: this compound was serially diluted in DMSO and added to the reaction mixture to achieve final concentrations ranging from 1 nM to 10 µM.

  • Initiation and Incubation: The reaction was initiated by the addition of [γ-33P]-ATP and incubated for 120 minutes at room temperature.

  • Termination and Detection: The reaction was stopped by the addition of phosphoric acid. The reaction mixture was then transferred to a filter membrane, which was washed to remove unincorporated phosphate. The radioactivity retained on the filter, corresponding to the phosphorylated substrate, was measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition was calculated relative to a DMSO control. IC50 values were determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Visualizations

G cluster_0 Upstream Activation cluster_1 MAPK Cascade cluster_2 Downstream Effects Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization P1 P RTK->P1 Autophosphorylation P2 P RTK->P2 Autophosphorylation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression TF->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response 6_DFMP This compound 6_DFMP->RAF Inhibition

Figure 1: A representative signaling pathway (MAPK pathway) indicating a potential point of inhibition by this compound.

G Start Start Kinase_Panel Prepare Kinase Panel (100 Kinases) Start->Kinase_Panel Compound_Prep Prepare Serial Dilutions of this compound Start->Compound_Prep Assay_Plate Dispense Kinases, Substrates, and Compound to Assay Plate Kinase_Panel->Assay_Plate Compound_Prep->Assay_Plate Initiate_Reaction Add [γ-33P]-ATP to Initiate Reaction Assay_Plate->Initiate_Reaction Incubate Incubate at Room Temperature for 120 min Initiate_Reaction->Incubate Stop_Reaction Stop Reaction with Phosphoric Acid Incubate->Stop_Reaction Filter_Wash Transfer to Filter Membrane and Wash Stop_Reaction->Filter_Wash Measure_Activity Measure Radioactivity with Scintillation Counter Filter_Wash->Measure_Activity Analyze_Data Calculate % Inhibition and IC50 Values Measure_Activity->Analyze_Data End End Analyze_Data->End

Figure 2: The experimental workflow for the in-vitro radiometric kinase assay used to profile this compound.

Navigating the Isomeric Landscape: A Comparative Guide to Purity Assessment of 6-(Difluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of a compound is a critical step in guaranteeing its safety, efficacy, and reproducibility. This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of 6-(Difluoromethyl)pyridin-3-ol, a key building block in modern medicinal chemistry. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical techniques.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even subtle variations in the arrangement of atoms, as seen in isomers, can lead to significant differences in pharmacological profiles, from desired therapeutic effects to adverse reactions. For fluorinated pyridine derivatives like this compound, which are increasingly prevalent in drug discovery, rigorous isomeric purity assessment is non-negotiable.[1] The difluoromethyl group, in particular, is often employed as a bioisostere for hydroxyl or thiol groups, influencing properties like lipophilicity and metabolic stability.[2][3][4][5][6]

This guide will delve into the primary analytical techniques for discerning and quantifying the isomers of this compound, focusing on High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Isomeric Impurities in the Synthesis of this compound

The synthesis of this compound can potentially lead to the formation of several positional isomers. The specific impurities will depend on the synthetic route employed, but common isomers could include:

  • Positional Isomers of the Hydroxyl Group:

    • 6-(Difluoromethyl)pyridin-2-ol

    • 6-(Difluoromethyl)pyridin-4-ol

  • Positional Isomers of the Difluoromethyl Group:

    • 2-(Difluoromethyl)pyridin-3-ol

    • 4-(Difluoromethyl)pyridin-3-ol

    • 5-(Difluoromethyl)pyridin-3-ol

The challenge lies in the similar physicochemical properties of these isomers, which often makes their separation and quantification a complex analytical task.

High-Performance Liquid Chromatography (HPLC) for Isomeric Purity

HPLC is the workhorse for purity assessment in the pharmaceutical industry. For separating pyridine isomers, which are often polar, a variety of column chemistries and mobile phase conditions can be employed to achieve optimal resolution.

Comparison of HPLC Methods:

ParameterMethod 1: Reversed-Phase (C18)Method 2: Mixed-ModeMethod 3: Hydrogen-Bonding
Stationary Phase Octadecyl-silane (C18)Combination of reversed-phase and ion-exchangeSpecific Hydrogen-bond Adsorption Resolution Column (SHARC)
Primary Interaction Hydrophobic interactionsHydrophobic and electrostatic interactionsHydrogen-bonding interactions
Typical Mobile Phase Acetonitrile/Water with acid modifier (e.g., formic acid)Acetonitrile/Methanol with acid and salt modifiers (e.g., formic acid and ammonium formate)Acetonitrile/Methanol with additives
Advantages Widely available, robustEnhanced selectivity for polar and ionic compoundsUnique selectivity for isomers with different hydrogen bonding capabilities
Limitations May show poor retention for very polar isomersMethod development can be more complexLess common, specialized column
Hypothetical Retention Time (min) This compound: 5.2Isomer A: 5.5Isomer B: 5.8This compound: 8.1Isomer A: 9.5Isomer B: 10.3This compound: 7.4Isomer A: 8.9Isomer B: 10.1
Hypothetical Resolution (Rs) Rs (Main/Isomer A) = 1.2Rs (Isomer A/Isomer B) = 1.1Rs (Main/Isomer A) = 2.5Rs (Isomer A/Isomer B) = 1.8Rs (Main/Isomer A) = 2.8Rs (Isomer A/Isomer B) = 2.2
Experimental Protocol: HPLC Method Development

A general workflow for developing a robust HPLC method for isomeric purity assessment is outlined below.

HPLC_Method_Development cluster_0 Method Development Workflow Start Define Analytical Target Profile Col_Select Column Selection (C18, Mixed-Mode, etc.) Start->Col_Select Initial Step MP_Screen Mobile Phase Screening (Solvent, pH, Additives) Col_Select->MP_Screen Evaluate Selectivity Optimization Parameter Optimization (Gradient, Temperature, Flow Rate) MP_Screen->Optimization Fine-tune Separation Validation Method Validation (ICH Guidelines) Optimization->Validation Ensure Robustness End Final Analytical Method Validation->End Finalize Protocol

A streamlined workflow for HPLC method development.

Detailed Protocol:

  • Column Selection: Begin with a C18 column as a versatile starting point. If resolution is insufficient, screen mixed-mode and hydrogen-bonding columns.

  • Mobile Phase Screening:

    • Organic Solvent: Evaluate acetonitrile and methanol as the organic modifier.

    • pH: Test different pH values of the aqueous phase (e.g., pH 3 with formic acid, pH 5 with ammonium acetate) to exploit differences in the pKa of the isomers.

    • Additives: For basic compounds like pyridines, adding a competing base such as triethylamine (TEA) can improve peak shape by minimizing interactions with residual silanols on the stationary phase.

  • Optimization: Fine-tune the gradient slope, column temperature, and flow rate to maximize resolution and minimize analysis time.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and check for peak purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation and can be used to differentiate between isomers based on their unique chemical shifts and coupling constants. Both ¹H and ¹⁹F NMR are particularly valuable for analyzing fluorinated compounds.

Comparison of NMR Techniques:

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Proton chemical shifts and coupling constants.Provides detailed structural information about the proton environment.Signal overlap can occur in complex molecules.
¹⁹F NMR Fluorine chemical shifts and coupling constants.Highly sensitive to the electronic environment of the fluorine atoms, making it excellent for differentiating isomers.Requires a fluorine-capable NMR spectrometer.
2D NMR (COSY, HSQC, HMBC) Correlation between different nuclei.Helps in unambiguous assignment of signals and confirming connectivity.Longer acquisition times.

Hypothetical NMR Data for Isomer Differentiation:

IsomerKey ¹H Chemical Shift (ppm)Key ¹⁹F Chemical Shift (ppm)
This compoundH-2, H-4, H-5 protons will have distinct shifts.-115.0 (d, J=55 Hz)
2-(Difluoromethyl)pyridin-3-olH-4, H-5, H-6 protons will have different shifts compared to the 6-isomer.-112.5 (d, J=53 Hz)
4-(Difluoromethyl)pyridin-3-olH-2, H-5, H-6 protons will show a different pattern.-118.2 (d, J=58 Hz)

Experimental Protocol: NMR Analysis

NMR_Analysis_Workflow cluster_1 NMR Analysis Workflow Sample_Prep Sample Preparation (Dissolve in deuterated solvent, e.g., DMSO-d6) H1_Acq ¹H NMR Acquisition Sample_Prep->H1_Acq F19_Acq ¹⁹F NMR Acquisition H1_Acq->F19_Acq Data_Proc Data Processing and Analysis H1_Acq->Data_Proc TwoD_Acq 2D NMR Acquisition (if necessary) F19_Acq->TwoD_Acq For complex spectra F19_Acq->Data_Proc TwoD_Acq->Data_Proc Purity_Det Isomeric Purity Determination Data_Proc->Purity_Det

A typical workflow for NMR-based isomeric purity assessment.

Detailed Protocol:

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine NMR spectrum. The chemical shift of the difluoromethyl group will be highly sensitive to its position on the pyridine ring.

  • Data Analysis: Integrate the signals corresponding to the main isomer and any visible impurities. The ratio of the integrals will give the relative abundance of each isomer. For quantitative analysis, a known internal standard can be used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions and can be used to confirm the molecular weight of the compound and its isomers. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying impurities.

Comparison of MS-based Approaches:

TechniqueInformation ProvidedAdvantagesLimitations
LC-MS Retention time and mass-to-charge ratio.Combines the separation power of HPLC with the detection sensitivity and specificity of MS.Isomers have the same mass, so chromatographic separation is essential.
Tandem MS (MS/MS) Fragmentation patterns of selected ions.Can provide structural information to differentiate isomers based on their fragmentation pathways.Requires specialized instrumentation and expertise in interpreting fragmentation spectra.

Expected Mass Spectrometry Data:

All positional isomers of this compound will have the same molecular weight and will show the same molecular ion peak in the mass spectrum. However, their fragmentation patterns in MS/MS experiments may differ due to the different positions of the substituents, allowing for their differentiation.

Experimental Protocol: LC-MS Analysis

LCMS_Analysis_Workflow cluster_2 LC-MS Analysis Workflow HPLC_Sep HPLC Separation of Isomers Ionization Electrospray Ionization (ESI) HPLC_Sep->Ionization MS_Detection Mass Detection (Full Scan) Ionization->MS_Detection Data_Analysis Data Analysis (Extracted Ion Chromatograms) MS_Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification

A schematic of the LC-MS analysis process for isomeric purity.

Detailed Protocol:

  • HPLC Separation: Utilize an optimized HPLC method (as described above) to separate the isomers.

  • Ionization: Use electrospray ionization (ESI) in positive ion mode, as pyridines are basic and readily protonated.

  • MS Detection: Acquire data in full scan mode to detect all ions within a specified mass range.

  • Data Analysis: Generate extracted ion chromatograms (EICs) for the m/z corresponding to the protonated molecule [M+H]⁺. The peaks in the EIC will correspond to the separated isomers.

  • Quantification: The peak area of each isomer in the EIC can be used for quantification.

Conclusion: An Integrated Approach for Robust Purity Assessment

For a comprehensive and reliable assessment of the isomeric purity of this compound, an integrated analytical approach is recommended. HPLC, with its superior separation capabilities, should be the primary technique for quantification. Orthogonal techniques like NMR and MS should be used for confirmation of identity and to provide complementary structural information. By employing a combination of these powerful analytical tools, researchers can confidently determine the isomeric purity of their compounds, ensuring the quality and integrity of their scientific research and drug development efforts.

References

Safety Operating Guide

Proper Disposal of 6-(Difluoromethyl)pyridin-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Summary

Based on analogous compounds, 6-(Difluoromethyl)pyridin-3-ol is presumed to be hazardous. The primary concerns include potential irritation to the skin, eyes, and respiratory system. All waste containing this compound must be treated as hazardous waste in compliance with local, state, and federal regulations.[1]

Assumed Hazard Profile:

Hazard ClassDescription
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation May cause skin irritation.[2]
Eye Damage/Irritation May cause serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound for disposal.

Recommended PPE:

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber).
Eye Protection Safety goggles or a face shield.[2]
Body Protection A standard laboratory coat. Contaminated clothing should be removed and washed before reuse.[2]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust, fumes, or vapors.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted in accordance with all applicable regulations.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent paper), must be classified as hazardous waste.[1]

  • Do not mix this waste with other waste streams unless their compatibility is certain. Specifically, keep it separate from strong oxidizing agents and acids.[1]

  • Segregate solid and liquid waste into designated containers.

2. Waste Collection and Containerization:

  • Collect waste in a designated, compatible, and properly sealed hazardous waste container.[1]

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., Irritant).

3. Storage:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[2][3]

  • The storage area should be secure and away from sources of ignition.[3]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

  • Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[2]

  • A common disposal method for pyridine-based compounds is rotary kiln incineration at high temperatures.[4]

Emergency Procedures: Spills and Exposure

Immediate and appropriate action is crucial in the event of a spill or personnel exposure.

Spill Response:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[5]

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[3]

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[6] Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly.

  • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Exposure Response:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Disposal Workflow

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Emergency A Identify Waste (Pure compound, solutions, contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Solid vs. Liquid Waste B->C Start Collection D Place in Labeled, Compatible Hazardous Waste Container C->D E Seal Container Securely D->E Container Full or End of Use F Store in Designated, Ventilated, Secure Satellite Accumulation Area E->F G Arrange Pickup by Licensed Waste Management Company F->G Scheduled Pickup H Complete Waste Manifest/Paperwork G->H S1 Evacuate & Ventilate Area S2 Contain with Inert Absorbent S1->S2 S3 Collect as Hazardous Waste S2->S3

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-(Difluoromethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-(Difluoromethyl)pyridin-3-ol. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate risks. The following table summarizes the recommended PPE.

Body PartPPE ItemSpecifications
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber. Ensure gloves are disposable and powder-free to prevent absorption of hazardous materials.[1][2]
Eyes & Face Safety goggles and face shieldGoggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes and sprays.[1][2][3][4]
Body Chemical-resistant lab coat or gownLong-sleeved and preferably seamless to provide full body coverage.[2] For larger quantities or increased risk of splashing, consider a "bunny suit" for head-to-toe protection.[2]
Respiratory N95 respirator or higherRequired when handling the powder form of the compound or when there is a risk of aerosolization.[1][2] Operations should be conducted in a well-ventilated area, preferably a chemical fume hood.[5][6]
Feet Closed-toe shoesChemical-resistant safety boots are recommended, especially when handling larger quantities.[4]

Operational Plan: Step-by-Step Handling Procedure

1. Hazard Assessment and Preparation:

  • Ensure all necessary PPE is readily available and in good condition.

  • Work should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[5][6]

2. Weighing and Transfer:

  • When weighing the solid compound, use an analytical balance inside a fume hood or a ventilated enclosure to prevent the dispersion of fine particles.

  • Use non-sparking tools to handle the chemical.[7]

  • Ground and bond containers and receiving equipment to prevent static discharge.[7][8]

3. Dissolution and Reaction:

  • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • If the reaction is exothermic, use an ice bath to control the temperature.

  • Maintain an inert atmosphere (e.g., nitrogen or argon) if the compound or other reactants are sensitive to air or moisture.

4. Post-Reaction Work-up and Purification:

  • All work-up and purification steps, such as extractions and chromatography, should be performed in a fume hood.

  • Handle all contaminated labware and solutions with the same level of precaution as the parent compound.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., filter paper, contaminated gloves, and weighing boats) should be collected in a dedicated, clearly labeled hazardous waste container.[9]

  • Liquid waste, including reaction residues and solvents from purification, should be collected in a separate, compatible, and labeled hazardous waste container.[9] Do not mix with other waste streams.[9]

2. Container Management:

  • Waste containers must be kept tightly closed when not in use and stored in a designated, well-ventilated secondary containment area.[8][9]

  • Ensure containers are properly labeled with the full chemical name and associated hazards.

3. Spill Management:

  • In the event of a spill, evacuate the area if necessary and ensure proper ventilation.

  • Use an inert absorbent material, such as vermiculite or sand, to contain and clean up the spill.[9] Avoid generating dust.[9]

  • Collect the absorbed material and place it into the designated solid hazardous waste container.[9]

4. Final Disposal:

  • All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[9] Do not pour chemical waste down the drain.

Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_fumehood Prepare Fume Hood prep_ppe->prep_fumehood handle_weigh Weigh Compound prep_fumehood->handle_weigh handle_dissolve Dissolve & React handle_weigh->handle_dissolve handle_workup Work-up & Purify handle_dissolve->handle_workup spill_contain Contain Spill handle_dissolve->spill_contain If Spill Occurs disp_segregate Segregate Waste (Solid & Liquid) handle_workup->disp_segregate disp_store Store in Labeled, Sealed Containers disp_segregate->disp_store disp_licensed Licensed Waste Disposal disp_store->disp_licensed spill_absorb Absorb with Inert Material spill_contain->spill_absorb spill_collect Collect & Dispose as Hazardous Waste spill_absorb->spill_collect spill_collect->disp_segregate

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.